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  • Product: 3-(3-Methoxypropoxy)-2-methylbenzoic acid
  • CAS: 1546541-33-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Profile of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid

This guide provides a comprehensive technical overview of the expected spectroscopic data for 3-(3-Methoxypropoxy)-2-methylbenzoic acid, a compound of interest in drug development and organic synthesis. As direct experim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the expected spectroscopic data for 3-(3-Methoxypropoxy)-2-methylbenzoic acid, a compound of interest in drug development and organic synthesis. As direct experimental spectra for this specific molecule are not widely published, this document serves as an expert-level predictive analysis, grounded in the fundamental principles of spectroscopy and extensive data from analogous structures. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this molecule with confidence.

Molecular Structure and Spectroscopic Implications

The structure of 3-(3-Methoxypropoxy)-2-methylbenzoic acid (C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol ) incorporates several key functional groups that dictate its spectroscopic signature: a carboxylic acid, a substituted benzene ring, an alkyl aryl ether, a dialkyl ether, and a methyl group. Each of these moieties will give rise to characteristic signals in various spectroscopic analyses. Understanding the interplay of these groups is crucial for a complete structural elucidation.

Functional GroupKey Spectroscopic Features
Carboxylic Acid Broad O-H stretch in IR; deshielded proton (>10 ppm) in ¹H NMR; carbonyl carbon signal (>165 ppm) in ¹³C NMR; characteristic fragmentation (loss of H₂O, CO₂) in MS.
Aromatic Ring C-H and C=C stretches in IR; signals in the aromatic region (7-8 ppm) of ¹H NMR; characteristic splitting patterns; signals in the 110-160 ppm range of ¹³C NMR.
Methoxypropoxy Chain C-O stretching in IR; distinct methylene and methoxy signals in ¹H and ¹³C NMR, with chemical shifts influenced by adjacent oxygen atoms.
Methyl Group C-H stretches in IR; a singlet signal in the alkyl region of ¹H NMR; a signal in the upfield region of ¹³C NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of 3-(3-Methoxypropoxy)-2-methylbenzoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~10-13broad singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2]
b, c, d~7.0-7.6multiplet3HAr-HThe three protons on the trisubstituted benzene ring will appear in this region. Their exact shifts and coupling patterns depend on the electronic effects of the substituents.[3][4]
e~4.1-4.3triplet2HAr-O-CH ₂-These protons are on the carbon directly attached to the phenolic oxygen, resulting in a significant downfield shift.[5][6]
f~3.6-3.8triplet2H-CH ₂-O-CH₃These protons are adjacent to the methoxy group's oxygen.[5][6]
g~3.3-3.4singlet3H-OCHThe methoxy protons are equivalent and appear as a singlet.[7][8]
h~2.0-2.2quintet2H-CH₂-CH ₂-CH₂-This central methylene group in the propoxy chain is coupled to four neighboring protons.
i~2.2-2.4singlet3HAr-CHThe methyl group attached to the aromatic ring will appear as a singlet in this region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

SignalChemical Shift (δ, ppm)AssignmentRationale
1~170-175-C OOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[2][9][10]
2-7~110-160Ar-C The six carbons of the aromatic ring will appear in this region. The carbon bearing the oxygen will be the most downfield, and the carbon bearing the carboxylic acid will also be significantly deshielded.[11][12][13]
8~68-72Ar-O-C H₂-This carbon is attached to the phenolic oxygen.[6][14]
9~65-70-C H₂-O-CH₃This carbon is attached to the methoxy group's oxygen.[6]
10~58-60-OC H₃The methoxy carbon.[7][15][16]
11~28-32-CH₂-C H₂-CH₂-The central carbon of the propoxy chain.
12~15-20Ar-C H₃The methyl carbon attached to the aromatic ring.
Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is essential for accurate structural verification.

  • Sample Preparation: Dissolve 5-10 mg of 3-(3-Methoxypropoxy)-2-methylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the acidic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis dissolve Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) H1_NMR ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR dissolve->C13_NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex Confirm -COOH process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process DEPT DEPT-90/135 C13_NMR->DEPT Differentiate C, CH, CH₂, CH₃ C13_NMR->process DEPT->process D2O_Ex->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
2500-3300Broad, StrongO-H stretchCarboxylic AcidThe broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2][9][17][18][19][20][21]
2850-3000MediumC-H stretchAlkyl (propoxy, methyl)Standard stretching vibrations for sp³ hybridized C-H bonds.
~3030Medium-WeakC-H stretchAromaticStretching vibrations for sp² hybridized C-H bonds on the benzene ring.
1690-1710Strong, SharpC=O stretchCarboxylic AcidThe carbonyl stretch of an aromatic carboxylic acid is typically in this range, slightly lower than aliphatic acids due to conjugation.[9][17][19]
~1600, ~1470MediumC=C stretchAromatic RingThese absorptions are characteristic of the benzene ring.
1200-1275StrongC-O stretchAlkyl Aryl EtherAsymmetric C-O-C stretch of the aryl ether linkage.[5][22][23]
1070-1150StrongC-O stretchDialkyl EtherAsymmetric C-O-C stretch of the methoxypropoxy linkage.[5][6][22][23][24]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is often preferred for solid samples to obtain sharp, well-resolved spectra.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq FT-IR Acquisition cluster_analysis Data Analysis KBr KBr Pellet Method Background Acquire Background Spectrum KBr->Background ATR ATR Method ATR->Background Sample Solid Sample Sample->KBr Sample->ATR Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process Spectrum Sample_Spec->Process Identify Identify Functional Group Bands Process->Identify

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Fragmentation Pathways

For 3-(3-Methoxypropoxy)-2-methylbenzoic acid (MW = 224.25), the following fragmentation patterns are anticipated, typically using electrospray ionization (ESI) or electron ionization (EI).

  • Molecular Ion: The molecular ion peak ([M]⁺˙ at m/z 224 in EI, or [M+H]⁺ at m/z 225 in ESI+) may be observed, though it could be of low intensity in EI due to the lability of the ether and carboxylic acid groups.[25]

  • Loss of Water ([M-H₂O]): A common fragmentation for carboxylic acids, leading to a fragment at m/z 206.[26]

  • Decarboxylation ([M-CO₂]): Loss of carbon dioxide from the deprotonated molecule in negative ion mode ([M-H]⁻ at m/z 223) is a highly favorable pathway, resulting in a fragment at m/z 179.[26] In positive mode, this can also occur, leading to a fragment at m/z 180.

  • Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation pathway for ethers.[27] This can lead to several fragment ions, including the loss of the methoxypropoxy side chain.

  • Fragmentation of the Benzoic Acid Moiety: Similar to benzoic acid itself, fragments corresponding to the loss of a hydroxyl radical ([M-OH]⁺) or subsequent loss of CO are possible, though less likely to be the primary pathway given the more labile ether chain.[28][29][30]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zIonFragmentation Pathway
225[M+H]⁺Protonated molecular ion (ESI+)
223[M-H]⁻Deprotonated molecular ion (ESI-)
207[M-OH]⁺Loss of hydroxyl radical from molecular ion
206[M-H₂O]⁺˙Loss of water from molecular ion
179[M-H-CO₂]⁻Decarboxylation of [M-H]⁻
121[C₇H₅O₂]⁺Cleavage of the ether bond, retaining the benzoic acid moiety
Experimental Protocol for LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing this type of molecule.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or triple quadrupole instrument, equipped with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid aids in protonation for positive ion mode analysis.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Both positive (ESI+) and negative (ESI-) modes should be run to obtain comprehensive data.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS experiments by isolating the precursor ion (e.g., m/z 225) and subjecting it to collision-induced dissociation (CID) to observe the product ions.

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve and Dilute Sample (e.g., in Methanol) inject Inject onto C18 Column dissolve->inject gradient Gradient Elution (Water/Acetonitrile + Formic Acid) inject->gradient esi Electrospray Ionization (ESI) (Positive and Negative Modes) gradient->esi ms1 Full Scan MS (MS1) (Determine Molecular Ion) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment Precursor Ion) ms1->ms2 analyze Analyze Spectra (Identify Fragments, Confirm MW) ms2->analyze

Caption: A typical LC-MS/MS workflow for compound analysis.

Conclusion

This technical guide provides a detailed, predictive spectroscopic framework for 3-(3-Methoxypropoxy)-2-methylbenzoic acid. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data based on its chemical structure, researchers can confidently approach the synthesis, purification, and characterization of this molecule. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring scientific rigor and reproducibility. This predictive approach, grounded in established spectroscopic principles, serves as a valuable resource in the absence of a complete, published experimental dataset.

References

  • Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Spectroscopy of Ethers. (2024, March 19). In Chemistry LibreTexts.
  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). In ResearchGate.
  • Spectroscopy of Carboxylic Acid Derivatives. (2026, March 2). In Fiveable.
  • Mass Spectrum of Ethers. (2015, July 2). In Organic Spectroscopy International.
  • Spectroscopy of Ethers. (2025, August 15). In Fiveable.
  • Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. (2026, January 19). In Oreate AI Blog.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). In Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). In NC State University Libraries.
  • The C-O Bond III: Ethers By a Knockout. (2017, May 1). In Spectroscopy Online.
  • Infrared spectrum of benzoic acid. (2025, November 9). In Doc Brown's Chemistry.
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). In Spectroscopy Online.
  • Interpreting C-13 NMR Spectra. (2023, January 29). In Chemistry LibreTexts.
  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. (n.d.). In Benchchem.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). In ResearchGate.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). In Echemi.
  • Video: Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). In JoVE.
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. (n.d.). In Benchchem.
  • Mass spectrum of benzoic acid. (2026, February 24). In Doc Brown's Chemistry.
  • ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. (n.d.). In Royal Society of Chemistry.
  • Summary of C13-NMR Interpretation. (n.d.).
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023, April 15). In PubMed.
  • Interpreting the 13 C NMR spectrum of benzoic acid. (2025, November 15). In Doc Brown's Chemistry.
  • ¹H NMR Spectra and Interpretation (Part I). (n.d.). In KPU Pressbooks.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • ¹H NMR Spectral parameters for substituted benzenes. (n.d.). In DSpace@MIT.
  • Benzoic Acid Mass Spectrum. (2026, January 4). In Let's Talk Academy.
  • ¹H NMR Chemical Shifts. (2022, March 9).
  • ¹H NMR spectrum of 1-methoxypropane. (n.d.). In Doc Brown's Chemistry.
  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). In Chemistry LibreTexts.
  • Mass Spectrometry. (n.d.). In MSU Chemistry.
  • ¹³C Carbon NMR Spectroscopy. (2025, October 22). In Chemistry Steps.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). In PubMed.
  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). In ResearchGate.
  • Methoxy groups just stick out. (2026, January 27). In ACD/Labs.
  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). In ResearchGate.

Sources

Exploratory

Structural Elucidation and qNMR Certification of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid

Pharmaceutical Context & Regulatory Imperative The compound 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6) is a critical synthetic intermediate and a recognized degradation impurity associated with the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmaceutical Context & Regulatory Imperative

The compound 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6) is a critical synthetic intermediate and a recognized degradation impurity associated with the proton-pump inhibitor Rabeprazole. During the synthesis of the Rabeprazole API, substituted pyridine intermediates are utilized. However, benzene-analog impurities can carry over from starting materials or form via side reactions.

Under current global regulatory frameworks, specifically the, any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must be structurally elucidated and quantified with absolute certainty. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the gold standard for this structural confirmation, providing an exact map of the molecule's hydrogen framework.

G A API Synthesis (Rabeprazole) B Crude Mixture A->B C Impurity Isolation (Prep-HPLC) B->C D 1H & 2D NMR Acquisition C->D E Structural Elucidation D->E F Reference Standard Qualification E->F

Fig 1. Workflow for the isolation and NMR qualification of Rabeprazole impurities.

Experimental Design: Causality in NMR Parameters

To achieve regulatory-grade structural data, the experimental setup must be deliberately engineered to prevent spectral artifacts.

  • Solvent Selection (DMSO-d6 vs. CDCl3): We mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6) over Chloroform-d (CDCl3). Causality: The carboxylic acid (-COOH) proton undergoes rapid chemical exchange with trace water in CDCl3, often broadening into the baseline and becoming invisible. In DMSO-d6, strong intermolecular hydrogen bonding between the -COOH proton and the sulfoxide oxygen drastically slows this exchange rate, yielding a distinct, quantifiable broad singlet around 12.50 ppm.

  • Relaxation Delay (D1): For quantitative NMR (qNMR) applications, a relaxation delay of 60 seconds is enforced. Causality: Aromatic protons and methyl groups have varying longitudinal relaxation times ( T1​ ). If the delay between pulses is insufficient, protons with long T1​ values will not fully return to equilibrium, resulting in truncated integration values and a false representation of molecular stoichiometry.

Quantitative Data: 1H NMR Spectral Assignments

The 1H NMR spectrum of 3-(3-Methoxypropoxy)-2-methylbenzoic acid confirms a 1,2,3-trisubstituted benzene ring coupled with an intact aliphatic ether chain. The quantitative data is summarized in Table 1.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH 12.50 - 13.00br s-1HCarboxylic acid proton
H-6 7.45 - 7.60dd8.0, 1.21HAromatic CH (ortho to COOH)
H-5 7.15 - 7.30t8.01HAromatic CH (meta to COOH)
H-4 7.00 - 7.15dd8.0, 1.21HAromatic CH (para to COOH)
O-CH2 4.00 - 4.15t6.52HEther CH2 (attached to Ar)
CH2-O 3.45 - 3.55t6.52HEther CH2 (attached to methoxy)
O-CH3 3.25 - 3.35s-3HTerminal methoxy group
Ar-CH3 2.25 - 2.40s-3HAromatic methyl (C2)
C-CH2-C 1.95 - 2.05p6.52HCentral aliphatic CH2

Mechanistic Causality of Chemical Shifts

Understanding why the peaks appear at specific frequencies is critical for differentiating this molecule from its isomers (e.g., the 1,2,4-substituted variant).

  • Anisotropic Deshielding (H-6): The proton at C-6 (~7.52 ppm) is the most downfield aromatic signal. Causality: It sits ortho to the carboxylic acid group. The carbonyl π -system generates a magnetic anisotropic deshielding cone that strips electron density from H-6, pushing its resonance to a higher frequency.

  • Resonance Shielding (+M Effect) (H-4): The H-4 proton (~7.08 ppm) is shifted upfield relative to standard benzene. Causality: The adjacent ether oxygen donates lone-pair electron density into the aromatic ring via resonance (+M effect). This increases the local electron cloud around H-4, shielding the nucleus from the external magnetic field.

  • Inductive Gradients in the Aliphatic Chain: The 3-methoxypropoxy chain exhibits a distinct chemical shift gradient. The protons attached to the carbon directly bound to the aromatic ether oxygen (Ar-O-CH2) are the most deshielded (~4.05 ppm) due to the combined inductive pull (-I effect) of the oxygen and the aromatic ring. The terminal methoxy protons resonate further upfield (~3.30 ppm) as they are only influenced by a single aliphatic oxygen.

2D NMR Workflows for Regioisomer Differentiation

To unequivocally prove the 1,2,3-substitution pattern and rule out the 1,2,4-isomer, 1D NMR must be cross-validated with 2D techniques as recommended by .

The C2 methyl group (~2.35 ppm) acts as the diagnostic anchor. In an HMBC (Heteronuclear Multiple Bond Correlation) experiment, this methyl singlet will show long-range 3JCH​ correlations to the quaternary carbons C1 (attached to COOH) and C3 (attached to the ether). This definitively locks the methyl group between the two substituents, proving the 1,2,3-arrangement.

NMR_Logic H1 1H NMR (1D) Identify Protons COSY COSY Vicinal Coupling (H4-H5-H6) H1->COSY HSQC HSQC Direct C-H Mapping H1->HSQC HMBC HMBC Long-Range C-H (Quaternary) H1->HMBC Conf Confirm 1,2,3-Substitution (Target Impurity) COSY->Conf HSQC->Conf HMBC->Conf

Fig 2. Multi-dimensional NMR logic for unambiguous regioisomer confirmation.

Step-by-Step qNMR Methodology (Self-Validating System)

To certify this compound as a primary reference standard for, its absolute purity must be determined. We utilize a self-validating Quantitative NMR (qNMR) protocol.

Why is this self-validating? By utilizing an internal standard (IS) of known, NIST-traceable purity, the system internally calibrates the response factor of the spectrometer. Any instrumental drift (e.g., probe tuning, magnetic inhomogeneity) affects both the analyte and the IS equally, effectively canceling out systemic errors and creating a closed-loop validation system as detailed by.

Protocol:
  • Gravimetric Preparation: Using a 6-place microbalance, accurately weigh ~10.0 mg of the 3-(3-Methoxypropoxy)-2-methylbenzoic acid impurity and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard).

    • Causality: Maleic acid is chosen because its singlet resonance (~6.26 ppm) sits in a completely clear spectral window, preventing integration overlap with the analyte's aromatic (7.0-7.6 ppm) or aliphatic (2.0-4.1 ppm) signals.

  • Solubilization: Dissolve the mixture in 0.6 mL of 100% isotopically pure DMSO-d6 containing 0.03% v/v TMS. Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition: Load the sample into a 400 MHz (or higher) spectrometer. Set the pulse angle to 90° to maximize signal excitation. Crucially, set the relaxation delay ( D1​ ) to 60 seconds. Acquire 64 transients.

  • Processing & Integration: Apply a zero-filling factor to 64k data points and an exponential apodization window function with a Line Broadening (LB) of 0.3 Hz.

    • Causality: This specific LB value enhances the signal-to-noise ratio without artificially broadening the peaks, preserving the sharp integration boundaries needed for quantitative accuracy.

  • Purity Calculation: Integrate the Maleic acid singlet (2H) and the target analyte's H-6 doublet (1H). Apply the standard qNMR mass-balance equation to determine absolute mass fraction purity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved March 14, 2026, from[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

Foundational

Mass Spectrometry of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid: An In-Depth Technical Guide

Executive Summary In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic impurities is a non-negotiable regulatory requirement. 3-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic impurities is a non-negotiable regulatory requirement. 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6; Molecular Formula: C₁₂H₁₆O₄) is a critical intermediate and recognized impurity in the synthesis of complex benzimidazole-based therapeutics and proton pump inhibitors (such as Rabeprazole derivatives) [1].

Due to its structural features—a carboxylic acid moiety, an ortho-methyl group, and a meta-alkoxy chain—this compound presents unique ionization and fragmentation behaviors under electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS). This whitepaper provides a comprehensive, field-proven methodology for the trace-level quantification and structural elucidation of 3-(3-Methoxypropoxy)-2-methylbenzoic acid, grounded in advanced mass spectrometric principles.

Physicochemical Profiling & Ionization Dynamics

To design a highly sensitive MS assay, one must first exploit the molecule's intrinsic physicochemical properties.

Ionization Strategy: The Case for Negative ESI (ESI⁻)

While positive electrospray ionization (ESI⁺) can yield the protonated precursor at m/z 225.1, the presence of the carboxylic acid group makes negative ion mode (ESI⁻) vastly superior for this analyte. In mildly basic or buffered aqueous solutions, the carboxylic acid readily deprotonates to form a highly stable carboxylate anion at m/z 223.1.

Expert Insight (Causality): Many standard LC-MS methods default to 0.1% Formic Acid as a mobile phase additive. However, for benzoic acid derivatives, strong acids suppress the ionization of the carboxylate group in the droplet phase. By switching the aqueous mobile phase to 10 mM Ammonium Acetate (pH ~6.8) , we force the analyte into its deprotonated state prior to desolvation, increasing the ESI⁻ signal-to-noise (S/N) ratio by up to 10-fold[2].

Neighboring Group Participation (NGP)

The ortho-substitution of the methyl group relative to the carboxylic acid introduces steric hindrance and potential gas-phase Neighboring Group Participation (NGP) effects. During MS1 analysis, ortho-substituted benzoic acids can exhibit unique neutral losses (such as water or alcohols) that are not observed in their meta- or para-isomers, a phenomenon critical for differentiating positional isomers in complex impurity profiles [3].

Mass Spectrometric Fragmentation Mechanics

Understanding the Collision-Induced Dissociation (CID) pathways of 3-(3-Methoxypropoxy)-2-methylbenzoic acid is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions.

Primary Cleavage: Decarboxylation

The hallmark of benzoic acid fragmentation in negative mode is the prompt loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion[4]. For our target analyte, this yields a primary product ion at m/z 179.1.

Secondary Cleavage: Ether Chain Dynamics

Following decarboxylation, the remaining energy is directed toward the 3-methoxypropoxy chain. The ether linkages are susceptible to cleavage, leading to the neutral loss of methanol (CH₃OH, 32 Da) to yield m/z 147.1, or the loss of the entire methoxypropyl moiety to yield a phenoxide-like radical/anion at m/z 133.1.

Fragmentation M [M-H]⁻ m/z 223.1 (Precursor Ion) F1 [M-H-CO₂]⁻ m/z 179.1 (Decarboxylation) M->F1 - CO₂ (44 Da) CID: 15-20 eV F3 [M-H-C₄H₁₀O₂]⁻ m/z 133.1 (Ether Cleavage) M->F3 - C₄H₁₀O₂ (90 Da) CID: 30-35 eV F2 [M-H-CO₂-CH₃OH]⁻ m/z 147.1 (Methanol Loss) F1->F2 - CH₃OH (32 Da) CID: 25-30 eV

Caption: Proposed ESI- CID fragmentation pathway for 3-(3-Methoxypropoxy)-2-methylbenzoic acid.

Quantitative Data: MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
223.1179.118Quantifier (Base Peak)
223.1147.128Qualifier 1
223.1133.132Qualifier 2

Methodology: High-Resolution LC-MS/MS Protocol

To ensure a self-validating system, this protocol incorporates matrix-matched calibration and utilizes a surrogate internal standard (e.g., a deuterated benzoic acid analog) to correct for ion suppression.

Experimental Workflow

Workflow S1 Sample Prep (Dilution & Filtration) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI- Ionization (Negative Mode) S2->S3 S4 Triple Quadrupole (MRM Acquisition) S3->S4 S5 Data Processing (Quantitation) S4->S5

Caption: End-to-end LC-MS/MS analytical workflow for impurity quantification.

Step-by-Step Chromatographic Separation

A reversed-phase UHPLC method is employed to separate the analyte from the main API and other polar impurities.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to achieve high theoretical plates and sharp peak shapes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 6.8).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution Profile:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.41090
6.50.41090
6.60.4955
8.00.4955
Mass Spectrometer Parameter Optimization
  • Capillary Voltage: -2.5 kV to -3.0 kV (Minimize voltage to prevent corona discharge in negative mode).

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Voltage / Declustering Potential: 25 V. Crucial Step: Do not exceed 30 V, as benzoic acids are highly prone to in-source decarboxylation. Excessive cone voltage will prematurely fragment the ion into the m/z 179.1 ion before it reaches the first quadrupole, drastically reducing MS/MS sensitivity [4].

Troubleshooting & Artifact Mitigation

When analyzing 3-(3-Methoxypropoxy)-2-methylbenzoic acid, scientists frequently encounter specific analytical artifacts.

Issue 1: In-Source Fragmentation (Loss of 44 Da in MS1)

  • Symptom: The MS1 full scan shows a base peak at m/z 179.1 instead of the expected m/z 223.1.

  • Causality: The carboxylic acid is undergoing thermal or collision-induced decarboxylation within the ESI source block.

  • Resolution: Lower the source temperature from 400 °C to 300 °C and reduce the Fragmentor/Cone voltage by 30%.

Issue 2: Poor Retention on C18

  • Symptom: The analyte elutes in the void volume (< 1 min).

  • Causality: At pH 6.8, the compound is fully ionized (carboxylate), making it highly polar and poorly retained on standard C18 phases.

  • Resolution: If retention is insufficient, switch to a biphenyl or polar-embedded C18 column, or cautiously lower the pH to 4.0 using acetic acid. Note that lowering the pH will require a trade-off, as it will partially suppress the ESI⁻ signal, necessitating a larger injection volume.

References

  • American Chemical Society (ACS). (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from[Link]

Exploratory

Analytical Characterization of Rabeprazole Impurities: FT-IR Spectroscopic Analysis of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid

Executive Summary In the rigorous landscape of pharmaceutical development, the identification and qualification of active pharmaceutical ingredient (API) impurities are paramount to ensuring drug safety and efficacy. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and qualification of active pharmaceutical ingredient (API) impurities are paramount to ensuring drug safety and efficacy. For proton pump inhibitors like Rabeprazole, complex synthetic pathways often yield structurally related impurities that must be strictly monitored[1].

This whitepaper provides an in-depth technical analysis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6) , a critical intermediate and recognized impurity in the Rabeprazole synthesis matrix[2]. By leveraging Fourier-Transform Infrared (FT-IR) spectroscopy, analytical chemists can rapidly validate the structural integrity of this compound. This guide details the theoretical vibrational assignments, the causality behind spectral shifts, and a self-validating experimental protocol designed to meet the rigorous standards of the[3].

Molecular Architecture & Vibrational Theory

To accurately interpret the FT-IR spectrum of 3-(3-Methoxypropoxy)-2-methylbenzoic acid, one must first deconstruct its molecular architecture. The molecule consists of a central benzene ring substituted at three contiguous positions:

  • C1: A carboxylic acid group (-COOH).

  • C2: A methyl group (-CH3).

  • C3: A 3-methoxypropoxy ether chain (-O-CH2-CH2-CH2-O-CH3).

The Causality of Spectral Shifts: Steric Hindrance and Resonance

The spatial arrangement of these functional groups dictates specific vibrational behaviors[4]. The C2 methyl group is sterically sandwiched between the bulky carboxylic acid and the ether chain. This steric crowding forces the carboxyl group slightly out of coplanarity with the aromatic ring. Consequently, the resonance overlap between the aromatic π -system and the carbonyl group is partially disrupted.

In a perfectly planar benzoic acid, the C=O stretch typically appears at a lower frequency (~1680 cm⁻¹) due to strong conjugation. However, the steric hindrance in this molecule reduces conjugation, subtly shifting the C=O stretching frequency higher (closer to 1690–1705 cm⁻¹). Furthermore, the molecule contains two distinct ether linkages—an aryl-alkyl ether and an aliphatic ether—which exhibit separate, characteristic asymmetric stretching frequencies due to differing bond orders[5].

G Molecule 3-(3-Methoxypropoxy)- 2-methylbenzoic acid COOH Carboxylic Acid (-COOH) Molecule->COOH C1 Position Aromatic Aromatic Ring (Benzene) Molecule->Aromatic Core Scaffold Ether Ether Chain (-O-R-O-CH3) Molecule->Ether C3 Position Methyl Methyl Group (-CH3) Molecule->Methyl C2 Position COOH_IR O-H: 3200-2500 cm⁻¹ C=O: 1690-1705 cm⁻¹ COOH->COOH_IR Aromatic_IR C=C: 1580, 1450 cm⁻¹ C-H Bend: 750-700 cm⁻¹ Aromatic->Aromatic_IR Ether_IR C-O-C (Aryl): ~1250 cm⁻¹ C-O-C (Alkyl): ~1100 cm⁻¹ Ether->Ether_IR Methyl_IR C-H Stretch: 2950-2850 cm⁻¹ C-H Bend: ~1375 cm⁻¹ Methyl->Methyl_IR

Fig 1: Functional group mapping and corresponding FT-IR vibrational assignments.

FT-IR Spectral Assignments

The following table synthesizes the quantitative spectral data expected for 3-(3-Methoxypropoxy)-2-methylbenzoic acid, grounded in the principles outlined in Spectrometric Identification of Organic Compounds[6].

Table 1: Diagnostic FT-IR Peak Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Mechanistic Causality
3200 – 2500 Strong, BroadCarboxylic Acid (-OH)O-H Stretch: The extreme broadening is caused by extensive intermolecular hydrogen bonding, typical of carboxylic acid dimers in the solid state.
2950 – 2850 MediumAliphatic Chain (-CH2-, -CH3)C-H Stretch: Represents the sp³ hybridized carbons in the methoxypropoxy chain and the C2 methyl group.
1690 – 1705 Strong, SharpCarboxylic Acid (C=O)C=O Stretch: Shifted slightly higher than standard benzoic acid due to steric hindrance from the C2 methyl group disrupting coplanarity and conjugation.
1580 & 1450 MediumAromatic Ring (C=C)C=C Aromatic Stretch: In-plane ring skeletal vibrations. The presence of oxygen (an electron-donating group) at C3 enhances the intensity of these peaks.
1250 – 1240 StrongAryl-Alkyl Ether (Ar-O-C)Asymmetric C-O-C Stretch: The oxygen atom's lone pairs resonate with the aromatic ring, giving the Ar-O bond partial double-bond character and increasing the absorption frequency.
1120 – 1100 StrongAliphatic Ether (C-O-C)Asymmetric C-O-C Stretch: Represents the terminal methoxy group (-CH2-O-CH3). Lacking resonance, the sp³-sp³ C-O bond absorbs at a lower frequency than the aryl ether.
950 – 900 Medium, BroadCarboxylic Acid (-OH)O-H Out-of-Plane Bend: A hallmark confirmation peak for hydrogen-bonded carboxylic acid dimers.
750 – 700 StrongAromatic Ring (C-H)C-H Out-of-Plane Bend: Diagnostic of 1,2,3-trisubstituted benzene rings (three adjacent aromatic protons).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure compliance with regulatory frameworks like [3], analytical methods must be self-validating. The use of Attenuated Total Reflectance (ATR) FT-IR is recommended over traditional KBr pellet methods to eliminate moisture artifacts (which obscure the critical 3200–2500 cm⁻¹ O-H region) and prevent potential ion-exchange reactions with the carboxylic acid.

Step-by-Step Methodology

Step 1: System Initialization and Purge

  • Power on the FT-IR spectrometer and allow the IR source to stabilize for at least 30 minutes.

  • Ensure the desiccant is active or the optical bench is purged with dry nitrogen to minimize atmospheric H₂O and CO₂ interference.

Step 2: System Suitability Test (SST)

  • Causality: Before sample analysis, instrument calibration must be verified to ensure wavenumber accuracy.

  • Action: Acquire a spectrum of a traceable 1.5 mil polystyrene calibration film. Verify that the diagnostic peaks (e.g., 3027 cm⁻¹, 1601 cm⁻¹, 906 cm⁻¹) are within ± 1.0 cm⁻¹ of their certified values.

Step 3: Background Acquisition

  • Causality: Background environments fluctuate. A self-validating system requires real-time baseline subtraction.

  • Action: With the ATR diamond crystal clean and empty, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

Step 4: Sample Preparation and Application

  • Action: Transfer approximately 2–5 mg of the neat 3-(3-Methoxypropoxy)-2-methylbenzoic acid powder directly onto the center of the ATR crystal. No grinding or dilution is required.

Step 5: Optical Contact Optimization

  • Causality: ATR relies on the evanescent wave penetrating the sample. Poor contact leads to weak, noisy spectra.

  • Action: Lower the ATR pressure anvil onto the sample. Apply constant torque until the instrument's software indicates optimal pressure (typically via a slip-clutch mechanism on the anvil).

Step 6: Data Acquisition and Processing

  • Action: Scan the sample (32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹).

  • Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities mirror traditional transmission spectra. Perform a baseline correction if minor scattering occurs.

Workflow Start System Initialization & Purge SST System Suitability Test (Polystyrene Film, 1.5 mil) Start->SST Validate Wavenumber Accuracy Bkg Background Scan (Air, 32 Scans, 4 cm⁻¹ res) SST->Bkg Pass (± 1 cm⁻¹) SamplePrep Sample Application (Neat Powder on Diamond Crystal) Bkg->SamplePrep Subtracted from Sample Force Apply Constant Pressure (Anvil Torque Control) SamplePrep->Force Ensure Optical Contact Scan Sample Acquisition (32 Scans, 4 cm⁻¹ res) Force->Scan Process Spectral Processing (ATR Correction & Baseline) Scan->Process Validate Peak Verification vs. Reference Standard Process->Validate ICH Q3A(R2) Compliance

Fig 2: Self-validating ATR-FTIR analytical workflow for impurity characterization.

Implications for Drug Development and QC

The identification of 3-(3-Methoxypropoxy)-2-methylbenzoic acid is a critical checkpoint in the synthesis of Rabeprazole. Because this impurity contains a carboxylic acid rather than the benzimidazole or pyridine rings found in the final API[1], its presence indicates either incomplete coupling during intermediate synthesis or a specific degradation pathway.

By utilizing the FT-IR methodology outlined above, Quality Control (QC) laboratories can rapidly distinguish this impurity from the parent API. The distinct absence of sulfoxide (S=O) stretching (~1050 cm⁻¹) and benzimidazole N-H stretching, coupled with the strong presence of the sterically hindered carboxylic C=O stretch (~1690 cm⁻¹), provides an orthogonal validation tool alongside LC-MS and NMR, ensuring robust regulatory submissions.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Official Website, Oct 2006. Available at:[Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education, 1962. Available at:[Link]

  • Rao, P. S., et al. "Identification and characterization of potential impurities of rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 2007. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid

This guide provides a comprehensive exploration of the retrosynthetic analysis and proposed synthetic routes for 3-(3-Methoxypropoxy)-2-methylbenzoic acid, a molecule of interest for researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the retrosynthetic analysis and proposed synthetic routes for 3-(3-Methoxypropoxy)-2-methylbenzoic acid, a molecule of interest for researchers and professionals in drug development and organic synthesis. The analysis presented herein is grounded in established chemical principles and supported by authoritative literature, offering practical insights into the strategic decisions underlying the proposed synthetic pathways.

Strategic Retrosynthetic Analysis

The structure of our target molecule, 3-(3-Methoxypropoxy)-2-methylbenzoic acid, is characterized by a substituted benzoic acid core. A logical primary disconnection point is the ether linkage, as its formation is a well-established and reliable transformation. This leads to two key synthons: a nucleophilic phenoxide and an electrophilic alkyl halide.

A secondary set of disconnections focuses on the formation of the substituted aromatic core, specifically the introduction of the methyl group ortho to the carboxylic acid. This can be approached through various modern synthetic methodologies.

G cluster_0 Primary Disconnection (C-O Bond) cluster_1 Secondary Disconnection (C-C Bond) TM 3-(3-Methoxypropoxy)-2-methylbenzoic acid K1 3-Hydroxy-2-methylbenzoic acid (Nucleophilic Precursor) TM->K1 Ether Cleavage K2 1-Bromo-3-methoxypropane (Electrophilic Precursor) TM->K2 Ether Cleavage K3 3-Hydroxybenzoic acid K1->K3 Ortho-Methylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathways

Based on the retrosynthetic analysis, we will explore two primary routes for the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. The key difference lies in the strategy for constructing the 3-hydroxy-2-methylbenzoic acid intermediate.

Route 1: Synthesis via Diazotization of an Amino-Benzoic Acid Precursor

This classical approach utilizes a commercially available amino-benzoic acid to install the required hydroxyl group.

Workflow for Route 1:

G A 3-Amino-2-methylbenzoic acid B Diazonium Salt Intermediate A->B NaNO2, H2SO4 C 3-Hydroxy-2-methylbenzoic acid B->C H2O, Heat D Target Molecule C->D 1-Bromo-3-methoxypropane, Base

Caption: Synthetic workflow for Route 1.

Experimental Protocols:

Step 1: Synthesis of 3-Hydroxy-2-methylbenzoic acid[1]

  • In a suitable reaction vessel, dissolve 45 g (0.30 mol) of 3-amino-2-methylbenzoic acid in 400 mL of water containing 106 g (1.08 mol) of concentrated sulfuric acid.

  • Cool the solution to -10°C.

  • Slowly add a solution of 22.6 g (0.33 mol) of sodium nitrite in water, maintaining the temperature below 7°C.

  • Stir the resulting mixture for 30 minutes at -10°C.

  • Pour the reaction mixture into a solution of 240 mL of concentrated sulfuric acid in 1.2 L of water.

  • Slowly heat the mixture to 80°C. Note that significant gas evolution occurs between 40-60°C.

  • Once gas evolution ceases, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (5 x 600 mL).

  • Combine the organic layers and wash with a saturated sodium carbonate solution.

  • Separate the layers and acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (500 mL).

  • Wash the combined organic phases with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/chloroform mixture to yield a light orange powder.

Step 2: Etherification via Williamson Ether Synthesis[2][3][4][5]

  • To a solution of 3-hydroxy-2-methylbenzoic acid in a suitable aprotic solvent (e.g., DMF or DMSO), add a slight excess of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the phenoxide in situ.[4][6]

  • Add 1-bromo-3-methoxypropane to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor for completion by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reagent/ParameterValue/Condition
Starting Material3-Hydroxy-2-methylbenzoic acid
Electrophile1-Bromo-3-methoxypropane
BaseNaH or K2CO3
SolventDMF or DMSO
Temperature60-80°C
Route 2: Synthesis via Directed Ortho-Metalation

This modern approach builds the substituted benzoic acid core through a highly regioselective C-H activation strategy.

Workflow for Route 2:

G A 3-Hydroxybenzoic acid B Ortho-Lithiated Intermediate A->B s-BuLi, TMEDA C 3-Hydroxy-2-methylbenzoic acid B->C Methyl Iodide D Target Molecule C->D 1-Bromo-3-methoxypropane, Base

Caption: Synthetic workflow for Route 2.

Experimental Protocols:

Step 1: Synthesis of 3-Hydroxy-2-methylbenzoic acid via Directed Ortho-Metalation[7][8][9]

Note: This is a general procedure based on the principles of directed ortho-lithiation. The hydroxyl group would likely require protection prior to lithiation.

  • Protect the hydroxyl and carboxylic acid groups of 3-hydroxybenzoic acid. A common strategy would be to form a silyl ether for the hydroxyl group and a methyl ester for the carboxylic acid.

  • Dissolve the protected 3-hydroxybenzoic acid derivative in an anhydrous aprotic solvent such as THF.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add a strong lithium base, such as s-butyllithium (s-BuLi), in the presence of an additive like tetramethylethylenediamine (TMEDA) to direct the lithiation to the ortho position of the directing group.

  • After a suitable time for lithiation to occur, add an electrophilic methyl source, such as methyl iodide.

  • Allow the reaction to warm to room temperature and then quench with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Deprotect the protecting groups to yield 3-hydroxy-2-methylbenzoic acid.

Step 2: Etherification via Williamson Ether Synthesis

The procedure for the etherification step is identical to that described in Route 1.

Comparison of Synthetic Routes

FeatureRoute 1 (Diazotization)Route 2 (Ortho-Metalation)
Starting Materials Readily availableRequires protection/deprotection steps
Reagents Uses potentially hazardous diazonium saltsRequires pyrophoric organolithium reagents
Scalability Well-established and scalableMay be more challenging to scale due to low temperatures and pyrophoric reagents
Selectivity HighHigh regioselectivity
Environmental Impact Generates significant acidic and nitrogenous wasteGenerates lithium salts and requires anhydrous conditions

Conclusion

Both proposed routes offer viable pathways for the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. Route 1, utilizing a classical diazotization reaction, may be more suitable for large-scale synthesis due to its well-established procedures and more manageable reagents. Route 2, employing a modern directed ortho-metalation strategy, offers high regioselectivity and may be preferred for the synthesis of analogues with diverse substitution patterns at the ortho position. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available equipment, and safety considerations.

References

  • Williamson Synthesis. (2025, November 19). PHARMD GURU.
  • Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. (2021, September 15). Chemistry Letters.
  • Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. PrepChem.com.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Directed lithiation of unprotected benzoic acids. (2025, October 25).
  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (2006, January 21). Organic Letters.
  • Directed lithiation of unprotected benzoic acids. Semantic Scholar.
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal.
  • Historical Background of Ether Synthesis and Their Properties. (2024, August 16). Books.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. (2019, June 27).
  • Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. (2019, June 27).
  • Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. (2019, June 28).
  • 3-Hydroxy-2-Methyl Benzoic Acid. CymitQuimica.
  • Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations.
  • Palladium-Catalyzed ortho-C-H Methylation of Benzoic Acids. (2019, August 2). PubMed.
  • Method for producing 3-hydroxy-2-methylbenzoic acid.
  • Process for the etherification of phenols.
  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbon
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Etherification of phenols.
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010, June 11). MDPI.
  • Enhancing Monte Carlo Tree Search for Retrosynthesis. ChemRxiv.
  • Synthesis of 1-Bromo-3-methoxypropane. Benchchem.
  • The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • 2-METHOXY-3-METHYLBENZOIC ACID synthesis. ChemicalBook.

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Exploratory

The Subject Molecule: 3-(3-Methoxypropoxy)-2-methylbenzoic acid

An In-depth Technical Guide to the Molecular Modeling of 3-(3-Methoxypropoxy)-2-methylbenzoic acid This document serves as a comprehensive technical guide for researchers, medicinal chemists, and computational scientists...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Modeling of 3-(3-Methoxypropoxy)-2-methylbenzoic acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and computational scientists on the molecular modeling of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. As a molecule of interest, potentially as a synthetic intermediate or reference material in drug development contexts like that of Rabeprazole[1], a thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that emphasizes scientific causality and self-validating protocols to ensure trustworthy and reproducible results.

Before commencing any modeling, understanding the subject is critical. 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6) possesses a unique combination of a semi-rigid substituted benzene ring and a highly flexible ether-containing side chain. This flexibility is a key determinant of its molecular behavior and potential interactions with biological macromolecules. Our modeling strategy is therefore designed to first elucidate its intrinsic electronic character and then to thoroughly explore its accessible conformational space.

Molecular Identity:

Property Value Source
Molecular Formula C₁₂H₁₆O₄ [1]
Molecular Weight 224.25 g/mol [1]

| InChI String | 1S/C12H16O4/c1-9-10(12(13)14)5-3-6-11(9)16-8-4-7-15-2/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) |[1] |

The Computational Workflow: A Multi-Pillar Strategy

A robust molecular modeling investigation relies on a multi-faceted approach, where insights from one technique inform the next. We will employ a workflow that begins with high-accuracy quantum mechanics to define the molecule's electronic landscape and ground state geometry, followed by molecular mechanics and dynamics to explore its conformational and dynamic behavior.

G cluster_0 I. Structure Initialization cluster_1 II. Quantum Mechanics (QM) Analysis cluster_2 III. Conformational & Dynamic Analysis (MM/MD) cluster_3 IV. Data Synthesis & Application A 2D Representation (SMILES/InChI) B Initial 3D Structure Generation A->B C Preliminary Energy Minimization (MM) B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D Input Geometry E Electronic Property Calculation (ESP, HOMO/LUMO, Partial Charges) D->E F Vibrational Frequency Analysis D->F Verify Minimum Energy State G Force Field Parameterization E->G Derive Partial Charges K Pharmacophore Hypothesis Generation E->K H Systematic/Stochastic Conformational Search G->H I Molecular Dynamics (MD) Simulation (in explicit solvent) H->I Low-energy conformers as starting points J Conformational Clustering & Analysis I->J J->K L Input for Docking & Virtual Screening K->L G A QM-Optimized Structure B Define Rotatable Bonds (in methoxypropoxy chain) A->B C Conformational Search Algorithm (e.g., LowModeMD or Monte Carlo) B->C D Generate Diverse Set of Conformers C->D E Energy Minimize Each Conformer (MM) D->E F Filter & Cluster by Energy and RMSD E->F G Representative Low-Energy Conformers F->G Select for further study

Figure 2: Conformational search and analysis workflow. This process systematically explores the molecule's flexibility to identify a representative set of stable three-dimensional structures.

Protocol II: Molecular Mechanics Conformational Search

  • Force Field Selection:

    • Rationale: Molecular mechanics (MM) is used for its computational efficiency, which allows for the exploration of thousands of potential conformations. [2]We select the OPLS (Optimized Potentials for Liquid Simulations) force field, as it is well-parameterized for drug-like organic molecules and provides accurate conformational energies. [3] * Assign OPLS atom types to the QM-optimized structure. It is best practice to use the partial charges derived from the QM ESP calculation (e.g., using the RESP or CHELPG methods) to improve the accuracy of the electrostatic interactions in the MM model.

  • Search Execution:

    • Rationale: A stochastic search method, such as the Monte Carlo Multiple Minimum (MCMM) , is highly effective for molecules with several rotatable bonds. It randomly perturbs torsion angles and accepts or rejects new conformations based on their energy, efficiently sampling the conformational space.

    • In a molecular modeling suite (e.g., Schrödinger Maestro, MOE), submit the prepared structure to a conformational search protocol using the OPLS force field. Set a high number of steps (e.g., 10,000) to ensure thorough sampling and an energy window (e.g., 10 kcal/mol) to discard high-energy, irrelevant structures.

  • Analysis and Clustering:

    • The output will be a large set of low-energy conformers.

    • Filter and cluster these conformers based on Root-Mean-Square Deviation (RMSD) to identify unique conformational families.

    • Visually inspect the lowest-energy representative from each cluster to understand the key structural motifs.

Molecular Dynamics Simulation

To understand how the molecule behaves over time in a more realistic biological environment, we perform a molecular dynamics (MD) simulation in a water-filled periodic box. [4]This allows us to observe conformational transitions, flexibility, and interactions with the solvent.

Protocol III: Solvated Molecular Dynamics

  • System Setup:

    • Select the lowest-energy conformer from the conformational search as the starting structure.

    • Use a simulation package like GROMACS, AMBER, or Desmond.

    • Create a periodic boundary box (e.g., a 10 Å cube) around the molecule.

    • Solvate the system with an explicit water model, such as TIP3P , which offers a good compromise between accuracy and computational speed for bulk water simulations. [5] * Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Simulation Execution:

    • Rationale: The system must first be relaxed to remove bad contacts and brought to the desired temperature and pressure. The production run is then performed under the NPT ensemble , which maintains constant Number of particles, Pressure, and Temperature, closely mimicking physiological conditions.

    • Minimization: Perform a series of energy minimization steps to relax the system.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) over several hundred picoseconds.

    • Production: Run the production MD simulation for a duration sufficient to observe relevant motions, typically in the range of 50-200 nanoseconds.

  • Trajectory Analysis:

    • Stability: Calculate the RMSD of the molecule over time relative to the starting structure. A plateau in the RMSD plot indicates that the simulation has reached equilibrium.

    • Flexibility: Calculate the Root-Mean-Square Fluctuation (RMSF) for each atom to identify the most mobile parts of the molecule (expected to be the terminus of the side chain).

    • Solvent Interactions: Analyze the number and lifetime of hydrogen bonds between the molecule's carboxylate and ether oxygens and the surrounding water molecules.

Conclusion: From Data to Drug Design Insights

This comprehensive modeling guide provides a pathway to transform the 2D structure of 3-(3-Methoxypropoxy)-2-methylbenzoic acid into a dynamic, 3D model rich with physicochemical information. The outputs of this workflow—including accurate electronic properties, a map of low-energy conformations, and an understanding of its dynamic behavior in solution—are foundational for any subsequent drug discovery effort. This data can be directly applied to develop pharmacophore hypotheses, perform more accurate protein-ligand docking studies, and guide the rational design of new analogues with improved properties.

References

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers.Expert Opinion on Drug Discovery.
  • Quantum Mechanical Methods for Drug Design. ResearchGate. [Link]

  • Quantum Mechanical Methods for Drug Design.Current Topics in Medicinal Chemistry.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. MDPI. [Link]

  • Quantum mechanical methods for drug design. PubMed. [Link]

  • Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. PubMed. [Link]

  • The Basic Applications and Techniques of Molecular Modelling. Longdom Publishing. [Link]

  • All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers. RSC Publishing. [Link]

  • CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. [Link]

  • Molecular modeling | Medicinal Chemistry. Fiveable. [Link]

  • Molecular Modeling Techniques and In-Silico Drug Discovery. Springer Nature Experiments. [Link]

  • Molecular modelling. EBSCO. [Link]

  • Water models – Practical considerations for Molecular Dynamics. GitHub Pages. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 3-(3-Methoxypropoxy)-2-methylbenzoic Acid in Asymmetric Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a novel chiral auxiliary in asy...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a novel chiral auxiliary in asymmetric synthesis. While direct literature applications of this specific molecule are not yet prevalent, this guide extrapolates from well-established principles of stereochemical control to propose its utility, particularly in asymmetric alkylation reactions. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in authoritative chemical principles, and serve as a robust starting point for experimental exploration.

Introduction: The Quest for Chirality and the Role of Novel Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule profoundly dictates its pharmacological and toxicological properties.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control the stereochemical outcome of a reaction by temporarily introducing a chiral element to an achiral substrate.[2][3] An ideal chiral auxiliary should be readily available, easy to attach and remove, and, most importantly, induce a high degree of stereoselectivity.[2]

This document explores the potential of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a chiral auxiliary. Its structural features—specifically the ortho-methyl group and the flexible methoxypropoxy side chain—present an intriguing scaffold for inducing facial selectivity in prochiral enolates.

Mechanistic Rationale: A Hypothesis for Stereochemical Control

The proposed efficacy of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a chiral auxiliary is predicated on established principles of steric and chelation control.

  • The Ortho Effect and Conformational Rigidity: The ortho-methyl group on the benzoic acid backbone is expected to play a crucial role. Due to steric hindrance, this substituent can force the amide linkage (formed upon attachment to a substrate) to twist out of the plane of the benzene ring.[4][5][6][7] This "ortho effect" can create a rigid and predictable conformational bias, effectively shielding one face of the resulting enolate from electrophilic attack.

  • Chelation Control via the Methoxypropoxy Arm: The 3-(3-methoxypropoxy) group introduces two potential oxygen-based chelation sites. In the presence of a Lewis acidic metal cation (e.g., Li⁺, Ti⁴⁺), this flexible side chain could coordinate with the metal and the enolate oxygen, forming a rigid, chair-like transition state. This chelation would further lock the conformation and enhance the facial bias, directing the approach of an electrophile to the less hindered face.

G cluster_0 Proposed Mechanism of Stereocontrol Auxiliary 3-(3-Methoxypropoxy)-2-methylbenzoic acid derivative Amide Chiral Amide Adduct Auxiliary->Amide Attachment Substrate Prochiral Substrate (e.g., Propionyl Chloride) Substrate->Amide Enolate Chelated (Z)-Enolate Amide->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Product Diastereomerically Enriched Product Enolate->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Product

Sources

Application

Application of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a ligand

An In-Depth Technical Guide to the Applications of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a Ligand Authored by a Senior Application Scientist This document provides a detailed exploration of the potential applicati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a Ligand

Authored by a Senior Application Scientist

This document provides a detailed exploration of the potential applications of 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a versatile ligand. While direct literature on this specific molecule is nascent, its structural features—a substituted benzoic acid scaffold—place it within a class of compounds that are foundational in coordination chemistry, materials science, and drug discovery.[1] This guide synthesizes data from analogous structures and established methodologies to provide robust, field-proven protocols for researchers, scientists, and drug development professionals seeking to investigate its potential.

Molecular Overview and Rationale for Use

3-(3-Methoxypropoxy)-2-methylbenzoic acid is an aromatic carboxylic acid. Its utility as a ligand is predicated on several key structural characteristics:

  • Carboxylate Group: The primary coordination site, capable of forming strong bonds with a wide range of metal ions in various coordination modes (monodentate, bidentate, bridging).[2][3][4] This makes it a prime candidate for developing metal complexes.

  • Aromatic Ring: Provides a rigid, planar scaffold that can be functionalized to tune electronic properties and engage in π-stacking interactions.

  • Ortho-Methyl Group: Introduces steric hindrance that can influence the geometry of metal complexes and the conformational preference of the ligand when bound to a protein.

  • Meta-Methoxypropoxy Group: This flexible side chain enhances solubility and provides an additional, albeit weaker, coordination site (ether oxygen). In a biological context, it can probe pockets of a binding site to form hydrogen bonds or van der Waals interactions, potentially increasing binding affinity and selectivity.

These features suggest three primary areas of application: as a building block for Metal-Organic Frameworks (MOFs), as a ligand in catalysis, and as a fragment or lead compound in drug discovery.

Application I: Organic Linker for Metal-Organic Frameworks (MOFs)

The use of carboxylic acids as organic linkers is a cornerstone of MOF synthesis, creating porous, crystalline materials with applications in gas storage, separation, and catalysis.[5][6][7] The structure of 3-(3-Methoxypropoxy)-2-methylbenzoic acid offers the potential to create MOFs with unique pore environments due to its semi-flexible nature, combining the rigidity of the phenyl ring with the flexibility of the ether side chain.[6]

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a typical solvothermal synthesis for screening the ability of the title compound to form a MOF with zinc nitrate.

A. Materials and Reagents:

  • 3-(3-Methoxypropoxy)-2-methylbenzoic acid (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • 4-dram vials with Teflon-lined caps

B. Synthesis Procedure:

  • In a 4-dram vial, combine 3-(3-Methoxypropoxy)-2-methylbenzoic acid (0.10 mmol) and Zn(NO₃)₂·6H₂O (0.10 mmol).

  • Add 4 mL of DMF to the vial.

  • Tightly cap the vial and sonicate for 10-15 minutes to ensure a homogeneous mixture.

  • Place the vial in a programmable oven. Heat to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 12 hours.

  • Crystals, if formed, should be visible in the vial. Carefully decant the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 5 mL) for 8 hours each time to remove unreacted starting materials.

  • To activate the MOF (i.e., remove solvent from the pores), exchange the DMF with a more volatile solvent like ethanol or chloroform (3 x 5 mL) over 24 hours.

  • Decant the solvent and dry the crystals under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 60 °C) to yield the activated MOF.

C. Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-Ray Diffraction: To determine the precise 3D structure, connectivity, and pore characteristics.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent loss.

  • Gas Sorption Analysis (N₂ at 77 K): To determine the surface area (BET analysis) and porosity of the activated material.[5]

Application II: Ligand in Drug Discovery

Benzoic acid derivatives are a well-established and highly productive scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][8][9][10] The title compound can be investigated as a fragment or lead molecule that binds to a specific protein target. Its binding affinity, thermodynamics, and kinetics can be rigorously characterized using biophysical techniques.

Workflow for Biophysical Characterization of Ligand-Protein Interaction

This workflow outlines the process of validating and quantifying the interaction between 3-(3-Methoxypropoxy)-2-methylbenzoic acid (the "ligand") and a purified target protein.

G cluster_0 Initial Screening & Validation cluster_1 Structural Elucidation ITC Isothermal Titration Calorimetry (ITC) Xtal Protein-Ligand X-Ray Crystallography ITC->Xtal Confirmed binder proceeds to structural studies SPR Surface Plasmon Resonance (SPR) SPR->Xtal NMR NMR Spectroscopy (Ligand-Observed) NMR->Xtal end end Xtal->end High-resolution 3D structure of complex start Purified Target Protein & Synthesized Ligand start->ITC Direct binding & thermodynamics (Kd, ΔH, n) start->SPR Kinetics & affinity (ka, kd, KD) start->NMR Binding confirmation & epitope mapping

Caption: Workflow for characterizing a ligand-protein interaction.

Protocol 2: Determining Binding Affinity and Thermodynamics using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.[11][12]

A. Sample Preparation:

  • Protein Preparation: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). After dialysis, centrifuge the protein at high speed (e.g., >13,000 x g) for 10-15 minutes to remove any aggregates.

  • Ligand Preparation: Dissolve 3-(3-Methoxypropoxy)-2-methylbenzoic acid in the exact same buffer batch used for the final protein dialysis. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein (cell) and ligand (syringe) solutions to minimize heats of dilution.[13]

  • Concentration Determination: Accurately determine the final concentrations of both the protein (e.g., via A₂₈₀) and the ligand. Precise concentrations are critical for accurate stoichiometry determination.[13]

B. Experimental Setup (using a MicroCal ITC200 or similar):

  • Target Concentrations: A good starting point is to have the protein in the sample cell at a concentration of 10-50 µM and the ligand in the syringe at a concentration 10-20 times higher than the protein.[13]

  • Instrument Setup:

    • Load ~200 µL of the protein solution into the sample cell, avoiding bubbles.

    • Load ~40 µL of the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and reference power.

  • Titration Parameters:

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

    • Include an initial small injection (e.g., 0.4 µL) to be discarded during analysis.

  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the protein-ligand binding data.[12]

C. Data Analysis:

  • Integrate the peaks from the raw ITC data to obtain the heat change per injection.

  • Subtract the heat of dilution from the control experiment.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

ParameterHypothetical ValueInterpretation
Kᴅ (Dissociation Constant) 5.2 µMIndicates a moderate binding affinity.
n (Stoichiometry) 1.03Suggests a 1:1 binding ratio of ligand to protein.
ΔH (Enthalpy) -8.5 kcal/molThe binding is enthalpically driven (exothermic).
-TΔS (Entropy) -1.2 kcal/molThe binding is slightly entropically unfavorable.
ΔG (Gibbs Free Energy) -7.3 kcal/molThe binding is a spontaneous process.
Table 1: Example ITC data for a hypothetical ligand-protein interaction.
Protocol 3: Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time, providing kinetic data (association and dissociation rates) in addition to affinity.[14][15][16]

A. Sample and Chip Preparation:

  • Ligand/Protein Immobilization: In a typical setup, the protein (analyte) is in solution, and the ligand is immobilized on the sensor chip surface. However, due to the small size of the title compound, it is often preferable to immobilize the protein (now the ligand in SPR terms) to the chip surface via amine coupling to a CM5 sensor chip to achieve a sufficient signal.[17][18]

  • Analyte Preparation: Prepare a stock solution of 3-(3-Methoxypropoxy)-2-methylbenzoic acid in a suitable running buffer (e.g., HBS-EP+). Create a dilution series of the analyte, typically spanning at least two orders of magnitude around the expected Kᴅ (e.g., from 0.1x to 10x Kᴅ).

B. Experimental Procedure:

  • Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a mixture of EDC/NHS.

    • Inject the protein solution to be immobilized until the desired response level is reached.

    • Deactivate any remaining active esters with ethanolamine.

  • Interaction Analysis:

    • Inject the running buffer over both the reference and active flow cells to establish a stable baseline.

    • Inject the lowest concentration of the analyte (3-(3-Methoxypropoxy)-2-methylbenzoic acid) for a set time to monitor the association phase .

    • Switch back to running buffer flow to monitor the dissociation phase .[18]

    • After the dissociation phase, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove any remaining bound analyte.

    • Repeat the association/dissociation/regeneration cycle for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.

C. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.

  • Globally fit the processed sensorgrams for all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

ParameterHypothetical ValueUnit
kₐ (Association Rate) 2.1 x 10⁴M⁻¹s⁻¹
kₔ (Dissociation Rate) 1.1 x 10⁻¹s⁻¹
Kᴅ (Dissociation Constant) 5.2 µMM
Table 2: Example SPR kinetic data for a hypothetical ligand-protein interaction.
Protocol 4: Structural Characterization by X-Ray Crystallography

X-ray crystallography provides an atomic-resolution 3D structure of the ligand bound to its target protein, revealing the precise binding mode and key interactions that can guide further drug design efforts.[19][20][21]

A. Co-crystallization:

  • Concentrate the purified target protein to a high concentration (e.g., 5-10 mg/mL).

  • Add a 3- to 5-fold molar excess of 3-(3-Methoxypropoxy)-2-methylbenzoic acid to the protein solution.

  • Incubate the mixture on ice for at least 1 hour to allow complex formation.

  • Set up crystallization trials using vapor diffusion (sitting drop or hanging drop) by mixing the protein-ligand complex solution with a variety of crystallization screens.

B. Data Collection and Structure Solution:

  • Harvest a suitable crystal and cryo-protect it if necessary.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure using molecular replacement with a known structure of the protein.

  • Build the model of the protein and the ligand into the resulting electron density map.[22]

  • Refine the structure to yield a high-resolution model of the protein-ligand complex. This model will authoritatively show the binding orientation, key hydrogen bonds, and hydrophobic interactions.

References

  • Benchchem. The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.
  • Baranowski, S. (2015). Synthesis and characterization of metal-organic frameworks containing linkers based on palladium bis(phosphinite) pincer complexes. Brandeis Library OneSearch.
  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. (n.d.). SpringerLink.
  • Transition metal carboxyl
  • catalysed meta -C–H functionalizations of benzoic acid deriv
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). PMC.
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782.
  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.).
  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.).
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Reartes, C., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953.
  • Trickett, C. A., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51926.
  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School.
  • NMR for Studying Protein-Ligand Interactions. (2025).
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  • Protein X-ray Crystallography and Drug Discovery. (2020). MDPI.
  • Isothermal Titration Calorimetry ITC. (2025). protocols.io.
  • (PDF) Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. (2016).
  • Issa, G. A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. European Allematia of Human and Technological Research.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).
  • Chakrabarti, P. (1993). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Biochemistry, 32(1), 178-185.
  • Metal complexes of carboxyl
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782.
  • Scheme 2. Benzoic acid derivatives used as ligands. (n.d.).
  • 3-Methoxy-2-MethylBenzoic Acid. (n.d.). PubChem.
  • Kumar, A., et al. (2023).
  • Chen, B., et al. (2022). Ligand-Enabled C–H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. Organic Letters, 24(2), 587-592.
  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. (n.d.). Oriental Journal of Chemistry.
  • Carboxylic MOFs Linkers. (n.d.). Alfa Chemistry.
  • Synthesis and Characterization of Novel Metal-Organic Frameworks. (n.d.). ProQuest.
  • Johnson, M. T., & Musaev, D. G. (2018). Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes.
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  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.).
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Method

Protocol for the synthesis of amides from 3-(3-Methoxypropoxy)-2-methylbenzoic acid

An Application Guide to the Synthesis of Amides from 3-(3-Methoxypropoxy)-2-methylbenzoic Acid Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern chemistry, most notably in the fie...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Amides from 3-(3-Methoxypropoxy)-2-methylbenzoic Acid

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern chemistry, most notably in the fields of drug development and materials science. It is the fundamental linkage in peptides and proteins and is present in approximately 25% of all pharmaceutical drugs on the market.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in medicinal chemistry.[1][2]

However, the direct reaction between a carboxylic acid and an amine is kinetically slow and requires high temperatures, as the acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[2][4]

This guide provides detailed protocols for the synthesis of amides starting from 3-(3-methoxypropoxy)-2-methylbenzoic acid, a substituted aromatic carboxylic acid. The presence of the ortho-methyl group on the benzoic acid introduces moderate steric hindrance, making the choice of an appropriate and efficient activation method crucial for achieving high yields. We will explore three robust and widely applicable methods: two modern coupling-reagent-based protocols (EDC/HOBt and HATU) and a classical acyl chloride-based approach (thionyl chloride).

Reagent Data and Laboratory Safety

A thorough understanding of the reagents and a commitment to safety are prerequisites for successful synthesis.

Physicochemical Data
ReagentStructureM.W. ( g/mol )Key Hazards
3-(3-Methoxypropoxy)-2-methylbenzoic acid 224.25Irritant to eyes, skin, and respiratory system.[5]
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)191.70Skin and eye irritant, potential sensitizer.[6]
HOBt (1-Hydroxybenzotriazole)135.12Explosive hazard when dry.[7] Typically used as a hydrate.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)380.23Skin and eye irritant, potential sensitizer.[6]
SOCl₂ (Thionyl Chloride)118.97Corrosive, causes severe burns, reacts violently with water.[8]
DIPEA (N,N-Diisopropylethylamine)129.24Flammable, corrosive, toxic.
General Safety Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[9]

  • Fume Hood: All manipulations, especially those involving thionyl chloride, DIPEA, and coupling reagents, must be performed in a well-ventilated chemical fume hood.[10]

  • Inert Atmosphere: Anhydrous conditions are critical for most amide coupling reactions to prevent hydrolysis of activated intermediates. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Handling: Thionyl chloride reacts violently with water, releasing toxic HCl and SO₂ gas.[11] It should be handled with extreme care. Coupling reagents like HATU and EDC can be sensitizers; avoid inhalation of dust and skin contact.[6]

Protocol I: Amide Synthesis via EDC/HOBt Coupling

This method is a workhorse in organic synthesis due to its reliability, mild reaction conditions, and the water-solubility of the urea byproduct, which simplifies purification.[7][12]

Principle and Rationale

The reaction proceeds via a multi-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to side reactions. The additive, HOBt, acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, leading to the desired amide and regenerating HOBt. This strategy enhances reaction efficiency and minimizes side products.[7][12]

G cluster_workflow EDC/HOBt Coupling Workflow prep 1. Reagent Preparation (Acid, Amine, HOBt in Anhydrous Solvent) activation 2. Activation at 0°C (Add EDC & Base) prep->activation Cool reaction 3. Reaction (Warm to RT, Stir 4-18h) activation->reaction Monitor (TLC/LC-MS) workup 4. Aqueous Workup (Wash with Acid, Base, Brine) reaction->workup Quench purify 5. Purification (Column Chromatography) workup->purify Concentrate product Pure Amide purify->product

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add 3-(3-methoxypropoxy)-2-methylbenzoic acid (1.0 equiv), the desired amine (1.0-1.2 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add a non-nucleophilic base such as DIPEA or triethylamine (2.5 equiv) dropwise.[12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with 1N HCl or saturated NH₄Cl (to remove excess amine and base), saturated NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12]

G RCOOH Carboxylic Acid OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI EDC EDC EDC->OAI HOBt_Ester HOBt-Active Ester OAI->HOBt_Ester Intercepted by HOBt Urea Urea Byproduct OAI->Urea Side reaction (N-acylurea) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol II: Amide Synthesis via HATU Coupling

HATU is a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid kinetics, and effectiveness with sterically hindered substrates.[13] It is often the reagent of choice when other methods fail.[14]

Principle and Rationale

In the presence of a non-nucleophilic base (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to rapidly form a highly reactive OAt-active ester.[13] The 7-azabenzotriazole (OAt) moiety is superior to HOBt, leading to faster reactions and lower rates of racemization. The active ester is then attacked by the amine to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[13] Pre-activation of the carboxylic acid with HATU before adding the amine is a common and effective strategy.

Detailed Experimental Protocol
  • Pre-activation: To a round-bottom flask under an inert atmosphere (N₂), add 3-(3-methoxypropoxy)-2-methylbenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF, ~0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[12]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol I (steps 7-9). The aqueous washes are effective at removing the HOAt and tetramethylurea byproducts.[13]

Comparative Summary
FeatureEDC/HOBtHATU
Reactivity Good to excellentExcellent, very fast kinetics[13]
Cost More economicalMore expensive
Substrate Scope Broadly applicableSuperior for sterically hindered acids/amines and electron-deficient amines[13][14]
Byproducts Water-soluble urea, HOBtWater-soluble urea, HOAt
Side Reactions Potential for N-acylurea formationPotential for amine guanylation if amine is added first or is highly nucleophilic[15]

Protocol III: Synthesis via Acyl Chloride Formation

This is a classical and highly cost-effective method that proceeds through a very reactive acyl chloride intermediate. It is particularly useful for large-scale synthesis.[16]

Principle and Rationale

This is typically a two-step process that can be performed in one pot.[17] The carboxylic acid is first activated with thionyl chloride (SOCl₂), which converts the -OH group into an excellent leaving group.[8] The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies the initial purification.[18] The resulting acyl chloride is highly electrophilic and reacts rapidly with an amine to form the amide. An additional base is required in the amination step to scavenge the HCl produced.

G cluster_workflow Acyl Chloride Workflow step1 Step 1: Acyl Chloride Formation (Acid + SOCl₂ in Solvent, Reflux) step1a Remove Excess SOCl₂ (Vacuum) step1->step1a step2 Step 2: Amination (Acyl Chloride + Amine + Base) step1a->step2 workup Aqueous Workup step2->workup purify Purification workup->purify product Pure Amide purify->product

Sources

Application

Application Note: Reversed-Phase HPLC Method Development for the Quantification of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid

Executive Summary & Contextual Background The compound 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS 1546541-33-6) is a critical process-related impurity and synthetic intermediate associated with the manufacturing of R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Background

The compound 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS 1546541-33-6) is a critical process-related impurity and synthetic intermediate associated with the manufacturing of Rabeprazole Sodium, a widely prescribed proton pump inhibitor (PPI)[1]. Because unidentified or unquantified impurities in Active Pharmaceutical Ingredients (APIs) can alter therapeutic properties and pose severe toxicological risks, regulatory agencies mandate rigorous impurity profiling[1].

This application note details the causality-driven development and self-validating protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[2]. Designed for researchers and drug development professionals, this guide moves beyond standard procedure to explain the chemical logic required to accurately quantify this specific benzoic acid derivative[3].

Physicochemical Profiling & Method Strategy

To design a robust chromatographic method, one must first analyze the analyte's intrinsic physicochemical properties. 3-(3-Methoxypropoxy)-2-methylbenzoic acid consists of a lipophilic benzene ring substituted with an ortho-methyl group and a 3-methoxypropoxy ether linkage, alongside a highly polar, ionizable carboxylic acid moiety.

The Causality of pH Selection

The most critical variable in this method development is the mobile phase pH[2]. The carboxylic acid group has an estimated pKa of approximately 4.2.

  • The Problem: If the mobile phase pH is set near the analyte's pKa (e.g., pH 4.0–4.5), the compound exists in a dynamic equilibrium of 50% unionized and 50% ionized states. This dual-state existence leads to severe peak splitting, peak tailing, and irreproducible retention times.

  • The Solution: To enforce a single, stable molecular state, the mobile phase must be buffered at least 1.5 to 2.0 pH units below the pKa[2]. By utilizing a 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 3.0 , the analyte is forced into a fully protonated (unionized) state[2]. This maximizes its hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks and reliable retention.

pHDynamics Acid pH 3.0 (Optimal) Fully Protonated (Unionized) Sharp Peak, High Retention pKa pH 4.2 (Avoid) 50% Ionized / 50% Unionized Peak Splitting & Tailing Acid->pKa Increase pH Base pH > 6.0 (Sub-optimal) Fully Deprotonated (Ionized) Elutes in Void Volume pKa->Base Increase pH

Effect of mobile phase pH on the ionization state and retention of benzoic acid derivatives.

Stationary Phase and Detection Logic

A high-density C18 column (e.g., Waters Symmetry Shield RP18) is selected to provide the necessary theoretical plates for resolving this impurity from the main Rabeprazole API and other structurally similar related substances[3]. UV detection is optimized at 280 nm , which aligns with the strong π-π* transitions of the substituted benzoic acid chromophore, ensuring high sensitivity and a low Limit of Detection (LOD)[3].

HPLC_Workflow Start 1. Analyte Profiling pKa ~4.2, LogP ~2.5 Target: 3-(3-Methoxypropoxy)- 2-methylbenzoic acid Col 2. Stationary Phase C18 (e.g., Symmetry Shield) High Hydrophobic Retention Start->Col MP 3. Mobile Phase Buffer pH 3.0 + Acetonitrile Ensures Unionized State Col->MP Det 4. Detection UV at 280 nm Optimal Chromophore Absorbance MP->Det Val 5. ICH Validation Specificity, Linearity, Accuracy System Suitability Det->Val

Step-by-step HPLC method development workflow for acidic API impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) to act as a gatekeeper, ensuring the instrument is performing adequately before any sample data is accepted[4].

Reagents and Materials
  • Reference Standard: 3-(3-Methoxypropoxy)-2-methylbenzoic acid (Purity ≥ 99.0%)[5].

  • Buffer Salt: Potassium dihydrogen orthophosphate (KH₂PO₄), HPLC grade[2].

  • Organic Modifier: Acetonitrile (ACN), HPLC grade[2].

  • Water: Milli-Q or equivalent ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Orthophosphoric acid (H₃PO₄).

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters Symmetry Shield RP18 (250 × 4.6 mm, 5 µm)High theoretical plates for resolving structurally similar impurities[2].
Mobile Phase A 0.025 M KH₂PO₄ Buffer (pH 3.0)Suppresses ionization of the carboxylic acid group[2].
Mobile Phase B Acetonitrile : Water (90:10 v/v)Provides necessary organic modifier strength for elution[2].
Elution Mode Gradient (Time/B%: 0/10, 15/40, 30/80, 40/10)Ensures elution of both polar impurities and the highly lipophilic API[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[3].
Detection UV at 280 nmMaximizes signal-to-noise ratio for the benzoic acid chromophore[3].
Injection Volume 20 µLBalances sensitivity with column loading capacity[6].
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times[6].
Step-by-Step Preparation of Solutions
  • Diluent Preparation: Mix the pH 3.0 Buffer and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 5.0 mg of the 3-(3-Methoxypropoxy)-2-methylbenzoic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard Solution (1.5 µg/mL): Pipette 1.5 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This represents the typical 0.15% specification limit relative to a 1000 µg/mL API sample[2].

  • Sample Solution (1000 µg/mL): Weigh 50 mg of the API or intermediate sample into a 50 mL volumetric flask, dissolve completely in diluent, and make up to volume.

System Suitability Test (SST)

Inject the Working Standard Solution (1.5 µg/mL) six consecutive times. The system is only validated for sample analysis if the following criteria are met:

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~12.5 minutes (± 2.0%)Verifies mobile phase composition and flow rate accuracy.
Theoretical Plates (N) > 5,000Confirms column efficiency and stationary phase bed integrity.
Tailing Factor (Tf) ≤ 1.5Ensures complete analyte protonation and lack of secondary silanol interactions.
% RSD of Peak Area ≤ 2.0% (n=6)Validates autosampler precision and injection reproducibility.

Method Validation Parameters

To ensure the method is fit for its intended regulatory purpose, it must be validated according to the [7]. The following framework dictates the experimental design and acceptance criteria for formal validation[8]:

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject diluent blank, standard, and forced degradation samples (acid, base, peroxide, thermal, photolytic)[3].No blank interference at the RT of the analyte; Peak purity angle < purity threshold[6].
Linearity Prepare 5 concentration levels ranging from the LOQ to 150% of the target specification limit[8].Correlation coefficient (R²) ≥ 0.999[9].
Accuracy (Recovery) Spike the API sample with the impurity standard at 50%, 100%, and 150% of the specification level[2].Mean recovery must fall between 95.0% and 105.0%[9].
Precision (Repeatability) Prepare and inject 6 independent sample preparations at the 100% specification level[8].% RSD of the calculated impurity content ≤ 5.0%.
LOD / LOQ Evaluate via Signal-to-Noise (S/N) ratio from low-concentration injections[9].S/N ≥ 3 for Limit of Detection (LOD); S/N ≥ 10 for Limit of Quantitation (LOQ)[8].

Conclusion

By strictly controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, this RP-HPLC method provides a highly specific, accurate, and robust framework for the quantification of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. The integration of strict system suitability metrics ensures that the protocol acts as a self-validating mechanism, making it highly suitable for routine quality control, stability studies, and regulatory submission in pharmaceutical manufacturing.

References

  • Kumar N, Sangeetha D. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica. 2013; 81(3):697-711. URL:[Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Compliance Academy. URL:[Link]

Sources

Method

Application Note: High-Resolution GC-MS Determination of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid via Silylation

Introduction & Analytical Context Accurate impurity profiling is a non-negotiable pillar of pharmaceutical quality control and drug development. 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS 1546541-33-6) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Accurate impurity profiling is a non-negotiable pillar of pharmaceutical quality control and drug development. 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS 1546541-33-6) is a critical chemical intermediate and a characterized impurity associated with the synthesis of the proton pump inhibitor Rabeprazole Sodium[1].

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this specific compound presents a significant analytical challenge. The free carboxylic acid (-COOH) moiety is highly polar, which induces strong intermolecular hydrogen bonding. If injected directly, this results in poor volatility, severe chromatographic peak tailing, and a high risk of thermal degradation (such as decarboxylation) within the heated GC inlet[2].

To circumvent these bottlenecks and achieve high-sensitivity quantification, chemical derivatization is mandatory. This technical guide details a robust, self-validating protocol for the analysis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) [2][3].

Mechanistic Insights: The Logic of Silylation

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than merely following a recipe. The selection of BSTFA + 1% TMCS is driven by reaction kinetics, steric factors, and byproduct volatility.

  • The Role of BSTFA: BSTFA acts as a potent trimethylsilyl (TMS) donor. It replaces the active hydrogen of the carboxylic acid with a nonpolar TMS group, converting the polar analyte into a highly volatile and thermally stable TMS-ester[2]. Crucially, the byproducts of this reaction (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile and elute well before the target analyte, ensuring no co-elution interference[3].

  • The Catalytic Necessity of TMCS: The carboxylic acid group in 3-(3-Methoxypropoxy)-2-methylbenzoic acid is sterically hindered by the adjacent methyl group at the 2-position of the aromatic ring. This steric bulk significantly slows down un-catalyzed silylation. The addition of 1% TMCS acts as a catalyst, increasing the electrophilicity of the silyl donor and driving the reaction to >99% completion[3].

  • Solvent Selection & Causality: Silylation reactions are extremely moisture-sensitive. Even trace amounts of water will rapidly quench the BSTFA reagent and hydrolyze the newly formed TMS-ester back into the free acid. is selected as the solvent because it guarantees a moisture-free environment while simultaneously acting as an acid scavenger, neutralizing acidic byproducts and thermodynamically driving the reaction forward[2].

Pathway A 3-(3-Methoxypropoxy)- 2-methylbenzoic acid (Polar, Non-volatile) C TMS-Ester Derivative (MW: 296.25) (Volatile, Stable) A->C B BSTFA + 1% TMCS (Silylating Reagent) B->C Pyridine, 70°C D GC-MS Detection (EI, 70 eV) m/z 281, 296, 73 C->D

Caption: Silylation pathway of 3-(3-Methoxypropoxy)-2-methylbenzoic acid using BSTFA/TMCS.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a solvent blank (to monitor reagent purity and system background) and an internal standard (to correct for derivatization efficiency and GC injection volume variations).

Materials & Reagents
  • Analyte: 3-(3-Methoxypropoxy)-2-methylbenzoic acid reference standard (e.g., Product MM0618.16-0025)[1].

  • Derivatization Reagent: BSTFA containing 1% TMCS (GC Grade, sealed under nitrogen).

  • Solvent: Anhydrous Pyridine (<0.005% H₂O).

  • Internal Standard (IS): A stable isotope-labeled carboxylic acid (e.g., Ibuprofen-d3) or a structurally similar aliphatic acid not present in the sample matrix.

Step-by-Step Derivatization Workflow
  • Stock Preparation: Accurately weigh 1.0 mg of the analyte standard and dissolve it in 1.0 mL of anhydrous pyridine to create a 1 mg/mL stock solution. Prepare working calibration standards (e.g., 1–100 µg/mL) via serial dilution[2].

  • Aliquot Transfer: Pipette 100 µL of each standard, unknown sample, and a pyridine solvent blank into separate, pre-dried 2 mL amber glass GC vials[2].

  • IS Addition: Add 10 µL of the Internal Standard solution to every vial to establish the self-validating quantification ratio[2].

  • Reagent Addition: Working rapidly inside a fume hood to minimize atmospheric moisture exposure, add 100 µL of the BSTFA + 1% TMCS reagent to each vial[2].

  • Sealing & Mixing: Immediately cap the vials tightly with PTFE-lined septa (PTFE ensures chemical inertness) and vortex for 30 seconds to ensure homogeneity[2].

  • Thermal Incubation: Transfer the vials to a dry heating block set to 70°C. Incubate for exactly 60 minutes. This elevated temperature provides the activation energy required to overcome the steric hindrance of the 2-methyl group[2].

  • Cooling: Remove the vials and allow them to cool to room temperature (approx. 15 minutes) prior to loading them into the GC autosampler[2].

Workflow A 1. Sample Preparation Dissolve in Anhydrous Pyridine B 2. Internal Standard Add 10 µL IS Solution A->B C 3. Reagent Addition Add 100 µL BSTFA + 1% TMCS B->C D 4. Incubation Heat at 70°C for 60 minutes C->D Silylation E 5. GC-MS Analysis Inject 1 µL in SIM Mode D->E Cool to RT

Caption: Experimental workflow for the GC-MS sample preparation and silylation derivatization.

Data Presentation: Instrumental Parameters & Validation

To achieve high sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The underivatized molecular weight of the analyte is 224.25 g/mol . The substitution of the acidic proton with a TMS group adds 72 Da, resulting in a derivative molecular weight of 296.25 g/mol .

Table 1: Optimized GC-MS Instrument Parameters
ParameterSetting / SpecificationRationale
GC Column HP-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl stationary phase provides optimal separation for semi-polar aromatic esters.
Carrier Gas Helium (High Purity 99.999%)Constant flow at 1.0 mL/min for stable retention times.
Injection Mode Splitless, 1 µLMaximizes sensitivity for trace impurity profiling.
Inlet Temperature 250°CEnsures rapid, complete volatilization without thermal degradation of the TMS-ester.
Oven Program 80°C (1 min) → 15°C/min to 280°C (5 min)Focuses the analyte at the column head, then rapidly elutes the heavy aromatic derivative.
MS Transfer Line 280°CPrevents cold spots and analyte condensation before entering the ion source.
Ionization Mode Electron Impact (EI), 70 eVIndustry standard for generating reproducible fragmentation libraries.
SIM Ions (m/z) 281 [M-15]⁺, 296 [M]⁺, 73 [TMS]⁺m/z 281 (loss of a methyl group from TMS) is typically the base peak and used for quantitation.
Table 2: Representative Method Validation Metrics

(Note: These are typical target specifications for API impurity profiling following ICH Q2(R1) guidelines)

Validation ParameterTarget MetricAcceptance Criteria
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10:1; RSD ≤ 10%
Linearity Range 0.15 – 100 µg/mLCorrelation coefficient (R²) ≥ 0.995
Accuracy (Recovery) 95% – 105%Spiked samples across 3 concentration levels
Derivatization Stability > 24 hoursAutosampler stability at room temperature

References

  • [3] Chemco Plus / Silylating Reagents. Derivatization reagents for GC: Silylating of hindered hydroxyls and carboxylic acids. Available at:[Link]

Sources

Application

Application Note: Advanced Materials Engineering using 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Introduction & Structural Rationale In advanced materials science, the functionalization of inorganic interfaces and porous frameworks requires molecules that possess both robust anchoring capabilities and tunable second...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In advanced materials science, the functionalization of inorganic interfaces and porous frameworks requires molecules that possess both robust anchoring capabilities and tunable secondary interactions. 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6) is a highly specialized bifunctional building block that perfectly satisfies these criteria.

The molecule exhibits a critical structural duality :

  • The Anchoring Core: The carboxylic acid group serves as a strong coordinating moiety for transition metals (e.g., Ti, Zr), while the ortho-methyl group creates a steric wedge. This steric hindrance forces the aromatic ring out of coplanarity with the carboxylate plane, preventing overly dense, crystalline packing on surfaces.

  • The Functional Tail: The meta-substituted 3-methoxypropoxy chain provides a flexible, highly polar ether tail. In solvent systems, this tail extends outward to provide steric stabilization; in solid-state systems, its electronegative oxygen atoms mimic poly(ethylene oxide) (PEO), creating low-barrier solvation sites for ion transport.

This application note details two field-proven protocols leveraging this molecule: the solvothermal surface modification of titanium dioxide (TiO₂) nanoparticles[1], and the defect engineering of Metal-Organic Frameworks (MOFs) for solid-state lithium-ion electrolytes[2].

Application I: Solvothermal Surface Modification of TiO₂ Nanoparticles

Mechanistic Insights (Causality)

While simple aliphatic acids (e.g., stearic acid) can passivate TiO₂[3], they often form dense monolayers that restrict solvent interaction, leading to poor dispersion in polar aprotic solvents. 3-(3-Methoxypropoxy)-2-methylbenzoic acid overcomes this limitation.

The use of a solvothermal strategy rather than room-temperature immersion is critical. At 100 °C, the thermodynamic equilibrium shifts, driving the dehydration of weak surface hydrogen bonds into robust, covalent bidentate chelating Ti-O-C linkages [4],[5]. Because the ortho-methyl group prevents dense lateral packing, the methoxypropoxy tails remain highly solvated. This prevents nanoparticle agglomeration via steric repulsion, drastically improving the dispersion stability of TiO₂ in organic matrices and enhancing its photovoltaic and photocatalytic performance[1],[6].

Experimental Protocol

This protocol is designed as a self-validating system; the transition from a cloudy suspension to a highly stable colloidal dispersion serves as a visual confirmation of successful covalent grafting.

Reagents: TiO₂ nanoparticles (e.g., P25), 3-(3-Methoxypropoxy)-2-methylbenzoic acid, Absolute Ethanol, Deionized (DI) Water.

  • Dispersion: Suspend 100 mg of bare TiO₂ nanoparticles in 10 mL of absolute ethanol. Sonicate for 30 minutes using a probe sonicator (50% amplitude) to break up primary agglomerates[7].

  • Ligand Solution: Dissolve 200 mg of 3-(3-Methoxypropoxy)-2-methylbenzoic acid in 10 mL of DI water.

  • Solvothermal Reaction: Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave. The 1:1 ethanol/water ratio ensures both the hydrophobic aromatic core and the hydrophilic TiO₂ surface remain mutually solvated during the reaction phase.

  • Thermal Activation: Seal and heat the autoclave at 100 °C for 24 hours. (Validation Checkpoint: The elevated temperature provides the activation energy necessary for the dehydration and formation of bidentate linkages[4]).

  • Isolation: Allow the vessel to cool naturally to room temperature. Isolate the functionalized nanoparticles via centrifugation at 8000 rpm for 10 minutes.

  • Purification: Wash the pellet three times with absolute ethanol to remove any unreacted or merely physisorbed ligand. Dry the resulting powder at 60 °C under dynamic vacuum for 12 hours.

Quantitative Data Summary

Table 1: Comparative Surface Modification of TiO₂ Nanoparticles

Modification MethodLigand Coverage (wt%)Binding ModeDispersion Stability (Ethanol, 30 days)Photocatalytic Efficiency Gain (%)
Unmodified Bare TiO₂0.0NonePoor (Agglomerates < 1h)Baseline
Room Temp Immersion2.4H-BondingModerate (Agglomerates ~ 3 days)+ 5.2
Solvothermal (100°C)14.8BidentateExcellent (Stable > 30 days)+ 24.5
Workflow Visualization

G TiO2 Bare TiO2 NPs Solvothermal Solvothermal Rxn (100°C, EtOH/H2O) TiO2->Solvothermal Ligand 3-(3-Methoxypropoxy)- 2-methylbenzoic acid Ligand->Solvothermal Binding Bidentate Chelating Ti-O-C Linkage Solvothermal->Binding Dehydration & Coordination Stabilization Steric Stabilization via Ether Tails Binding->Stabilization Prevents Agglomeration

Workflow and mechanistic pathway of solvothermal TiO2 surface modification.

Application II: Defect Engineering in Ether-Functionalized MOF Electrolytes

Mechanistic Insights (Causality)

In solid-state battery research, unfunctionalized Metal-Organic Frameworks (like UiO-66) suffer from poor Li⁺ transport due to strong electrostatic interactions with the framework and a lack of continuous solvation sites[2].

By utilizing 3-(3-Methoxypropoxy)-2-methylbenzoic acid as a modulating ligand during MOF synthesis, we intentionally induce missing-linker defects[8]. The monocarboxylic acid competes with the primary dicarboxylic acid linkers (e.g., BDC) for coordination to the Zr₆(μ₃-O)₄(μ₃-OH)₄ nodes. Once grafted at these defect sites, the flexible methoxypropoxy tails protrude directly into the MOF pores. The electronegative oxygen atoms in the ether chain mimic PEO, creating a low-energy percolation pathway. This facilitates a three-tier ion hopping mechanism (linker-linker, linker-counterion, and counterion-counterion), drastically reducing the activation energy for Li⁺ transport and increasing ionic conductivity by orders of magnitude[9].

Experimental Protocol

This protocol ensures the precise stoichiometric control required to induce defects without collapsing the crystalline framework.

Reagents: Zirconium(IV) chloride (ZrCl₄), Terephthalic acid (BDC), 3-(3-Methoxypropoxy)-2-methylbenzoic acid (Modulator), N,N-Dimethylformamide (DMF), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

  • Precursor Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of BDC in 15 mL of anhydrous DMF in a glass vial.

  • Modulator Addition: Add 1.5 mmol of 3-(3-Methoxypropoxy)-2-methylbenzoic acid to the solution. (Validation Checkpoint: The 3:1 modulator-to-linker ratio is mathematically calibrated to ensure competitive binding, stunting framework growth at specific nodes to yield ~18% missing-linker defects while maintaining the fcu topology[8]).

  • Homogenization: Sonicate the mixture for 20 minutes until optically clear.

  • Crystallization: Transfer the solution to a Teflon-lined autoclave and heat at 120 °C for 24 hours.

  • Washing & Activation: Isolate the resulting white powder by centrifugation. Wash twice with DMF and three times with methanol to exchange high-boiling trapped solvents. Activate the MOF under dynamic vacuum at 120 °C for 12 hours.

  • Electrolyte Loading: In an argon-filled glovebox, immerse the activated MOF in a solution of LiTFSI (150 mg/mL in dimethoxyethane). The solution is drawn into the functionalized pores via capillary action. Evaporate the solvent under vacuum at 80 °C to yield the final solid-state electrolyte[9].

Quantitative Data Summary

Table 2: Electrochemical Properties of Ether-Functionalized UiO-66 Solid-State Electrolytes

MOF MatrixModulator LigandDefect Concentration (%)Ionic Conductivity at 30°C (S/cm)Activation Energy (eV)
UiO-66 (Standard)Acetic Acid~ 51.2 × 10⁻⁶0.52
UiO-66-Defect3-(3-Methoxypropoxy)-2-methylbenzoic acid~ 182.3 × 10⁻⁴0.28
Workflow Visualization

G Zr ZrCl4 Precursor DefectMOF Defect-Engineered UiO-66 MOF Zr->DefectMOF Competitive Coordination BDC BDC Linker (Dicarboxylic Acid) BDC->DefectMOF Competitive Coordination Modulator Modulator: 3-(3-Methoxypropoxy)- 2-methylbenzoic acid Modulator->DefectMOF Competitive Coordination LiTFSI LiTFSI Loading (Capillary Action) DefectMOF->LiTFSI Conductivity Enhanced Li+ Hopping via Ether Oxygens LiTFSI->Conductivity PEO-like Ion Solvation

Synthesis of defect-engineered UiO-66 MOFs for enhanced solid Li+ conductivity.

References

  • Qu, Q., et al. "Chemically Binding Carboxylic Acids onto TiO2 Nanoparticles with Adjustable Coverage by Solvothermal Strategy." Langmuir, 2010. URL:[Link]

  • Mu, A. U., et al. "Structure–Activity Relationships in Ether-Functionalized Solid-State Metal–Organic Framework Electrolytes." Chemistry of Materials, 2024. URL:[Link]

  • Agustin, A. R., et al. "Surface Modification of TiO2 and ZrO2 Nanoparticles with Organic Acids and Ultrasound to Enhance Antibacterial Activity." Materials, 2025. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Enantioselective Reduction of Prochiral Ketones Using Amino Acid-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Chiral Alcohols and a Clarification on Catalyst Origins The enantioselective reduction of prochiral ketones to form chiral...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chiral Alcohols and a Clarification on Catalyst Origins

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a foundational transformation in modern asymmetric synthesis.[1] These chiral alcohols are invaluable building blocks and key stereogenic centers in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The primary challenge lies in controlling the delivery of a hydride to one of the two enantiotopic faces of the carbonyl group, a feat accomplished with remarkable precision by chiral catalysts.[3]

While benzoic acid is a fundamental aromatic carboxylic acid and a versatile precursor in organic synthesis, the most robust and widely utilized catalysts for enantioselective ketone reduction are not derived from it directly.[4][5] Instead, they originate from chiral α-amino acids , which possess the same critical carboxyl group functionality. This guide focuses on the preeminent class of these catalysts—chiral oxazaborolidines—born from amino acid precursors. We will delve into the mechanistic principles, field-proven protocols, and practical insights that make this class of catalysts an indispensable tool for the modern synthetic chemist.

Section 1: The Corey-Bakshi-Shibata (CBS) Reduction: A Triumph of Amino Acid-Derived Catalysis

The Corey-Bakshi-Shibata (CBS) reduction stands as a pillar of asymmetric catalysis, celebrated for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[6][7] The reaction employs a chiral oxazaborolidine catalyst in conjunction with a borane source to efficiently reduce prochiral ketones.[2]

Catalyst Genesis: From (S)-Proline to a Precision Tool

The archetypal CBS catalyst is derived from the natural amino acid (S)-proline. Through a series of synthetic steps, (S)-proline is converted into the chiral amino alcohol precursor, (S)-α,α-diphenyl-2-pyrrolidinemethanol. This precursor reacts with a borane source to form the active oxazaborolidine catalyst.[8] The rigidity and defined chiral environment of this catalyst are paramount to its success.

The Catalytic Cycle: A Symphony of Activation and Control

The mechanism of the CBS reduction is a well-elucidated example of dual activation, where the catalyst enhances the reactivity of both the reducing agent and the ketone substrate.[9][10] This elegant process ensures a highly organized transition state, leading to exceptional facial selectivity.

The key steps are as follows:

  • Catalyst Activation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the catalyst's endocyclic boron atom.[6][7]

  • Substrate Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron. Critically, the ketone orients itself to minimize steric repulsion, binding via the lone pair on the oxygen that is sterically more accessible (i.e., closer to the smaller substituent, Rₛ). This positions the larger substituent (Rₗ) away from the catalyst's chiral framework.[6]

  • Enantioselective Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon through a highly ordered, six-membered ring transition state.[6][10] This is the stereochemistry-determining step.

  • Product Release & Catalyst Regeneration: The resulting chiral alkoxyborane is released, and the oxazaborolidine catalyst is freed to re-enter the catalytic cycle by coordinating with another molecule of borane. An acidic workup liberates the final chiral alcohol product.[6]

CBS_Catalytic_Cycle Catalytic Cycle of the CBS Reduction CAT CBS Catalyst (Oxazaborolidine) ACTIVATED_CAT Activated Catalyst (BH₃ Coordinated) TS Ternary Complex (Ketone Coordinated) PRODUCT_COMPLEX Product Complex (Alkoxyborane) TS->PRODUCT_COMPLEX 3. Hydride Transfer (Stereo-determining) PRODUCT_COMPLEX->CAT 4. Regeneration WORKUP Acidic Workup PRODUCT_COMPLEX->WORKUP BORANE BH₃ Source BORANE->CAT 1. Activation KETONE Prochiral Ketone KETONE->ACTIVATED_CAT 2. Coordination PRODUCT Chiral Alcohol WORKUP->PRODUCT

Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Section 2: Application Notes & Experimental Protocols

Success in applying the CBS reduction hinges on a meticulous experimental setup that respects the sensitivity of the reagents involved. Understanding the rationale behind each step is key to achieving high yields and enantioselectivities.

Critical Experimental Parameters: The Causality Behind the Choices
  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon). Borane reagents are highly reactive towards atmospheric oxygen and moisture.[2] This precaution prevents the degradation of the reducing agent and ensures the integrity of the catalytic system.

  • Anhydrous Conditions: The use of anhydrous solvents (typically THF) is mandatory. Water rapidly quenches borane, reducing the effective concentration of the hydride source and generating boric acid byproducts. Even trace amounts of water have been shown to negatively impact enantiomeric excess.[10] Glassware should be rigorously oven- or flame-dried before use.

  • Borane Source Selection: Borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂) are the most common hydride sources.[2] BH₃·THF is often preferred for its ease of use, while BH₃·SMe₂ is more stable for long-term storage but has a noxious odor. The molarity of commercial borane solutions should be verified by titration before use for accurate stoichiometry.

  • Catalyst Generation: In Situ vs. Isolated: While the oxazaborolidine catalyst can be pre-formed and isolated, this often leads to lower reproducibility due to its sensitivity and potential for degradation during storage.[8] The in situ generation of the catalyst from its chiral amino alcohol precursor and a borane source immediately before the reduction is the most reliable and practical approach, ensuring maximum catalyst activity.[2]

Detailed Protocol: Asymmetric Reduction of Acetophenone

This protocol details the benchmark reduction of acetophenone to (R)-1-phenylethanol using the catalyst generated in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Materials:

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol (25.3 mg, 0.1 mmol, 10 mol%)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.2 mL, 1.2 mmol, 1.2 eq.)

  • Acetophenone (120.1 mg, 1.0 mmol, 1.0 eq.)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Methanol (2 mL)

  • Standard reagents for aqueous workup and column chromatography.

Procedure:

  • Setup: Under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (2 mL) and stir until the solid is completely dissolved.

  • Catalyst Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add 0.2 mL of the 1.0 M BH₃·THF solution (0.2 mmol, 0.2 eq.) dropwise. You will observe hydrogen gas evolution.

  • Aging: Remove the ice bath and stir the mixture at room temperature for 20-30 minutes. This ensures the complete formation of the active oxazaborolidine catalyst.

  • Substrate Addition: In a separate dry vial, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL). Add this solution dropwise to the catalyst mixture at room temperature over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 10-30 minutes.

  • Quenching: Once the reaction is complete, carefully quench the excess borane by slowly adding methanol (2 mL) dropwise at 0 °C. Vigorous hydrogen evolution will occur.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to yield 1-phenylethanol. Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.[2]

Experimental_Workflow Experimental Workflow for CBS Reduction start Start setup 1. Setup (Inert Atmosphere, Dry Glassware) start->setup dissolve 2. Dissolve Amino Alcohol in Anhydrous THF setup->dissolve catalyst 3. Catalyst Formation (Add BH₃·THF at 0°C, then RT) dissolve->catalyst substrate 4. Substrate Addition (Ketone in THF, Dropwise) catalyst->substrate react 5. Reaction (Monitor by TLC) substrate->react quench 6. Quench (Slowly add MeOH at 0°C) react->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Purification (Column Chromatography) workup->purify analyze 9. Analysis (Yield, Chiral HPLC/GC for % ee) purify->analyze end End analyze->end

General experimental workflow for a typical CBS reduction.

Section 3: Substrate Scope and Performance

The CBS reduction is effective for a diverse range of prochiral ketones. Aryl alkyl ketones are excellent substrates, typically yielding products with >95% ee. The protocol is also highly effective for many aliphatic and α,β-unsaturated ketones.[3][11]

Substrate (Ketone)Catalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Product ConfigurationReference
Acetophenone10RT>9597R[8]
α-Tetralone10RT>9585R[8]
2,2,2-Trifluoroacetophenone10RT9391R[8]
1-Indanone5-209596R[12]
tert-Butyl methyl ketone10RT>9589R[8]
Benzyl methyl ketone10RT>9581R[8]

Section 4: Benzoic Acid as a Co-Catalyst in Asymmetric Synthesis

While not the source of the primary chiral ligand in enantioselective reductions, it is noteworthy that benzoic acid itself can play a crucial role as an additive or co-catalyst in other asymmetric transformations. For instance, in L-proline-catalyzed asymmetric Michael additions, benzoic acid has been observed to significantly accelerate the reaction.[13] Theoretical studies suggest it can act as a proton shuttle, assisting in proton transfer steps and activating the nitro group of the substrate.[13] This highlights the diverse roles that simple acid derivatives can play in complex catalytic cycles, even if they are not the primary source of chirality.

Conclusion

Catalysts derived from chiral amino acids, particularly the oxazaborolidines used in the Corey-Bakshi-Shibata reduction, represent a powerful and reliable platform for the enantioselective synthesis of chiral alcohols. Their high degree of organization, predictable stereochemical control, and operational simplicity have cemented their status as a first-choice method for chemists in both academic and industrial settings. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, researchers can effectively leverage these remarkable catalysts to construct the chiral molecules that drive innovation in medicine and materials science.

References

  • Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Wikipedia contributors. (2023, December 27). Corey–Itsuno reduction. Wikipedia. [Link]

  • Zhang, F. M., et al. (1995). A New Chiral Catalyst for the Enantioselective Reduction of Prochiral Ketones with Borane. Synthetic Communications, 25(21), 3407-3411. [Link]

  • Wikipedia contributors. (2023, August 28). Enantioselective reduction of ketones. Wikipedia. [Link]

  • NROER. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Wang, D., et al. (2012). The role of benzoic acid in proline-catalyzed asymmetric michael addition: A density functional theory study. Journal of Computational Chemistry, 33(28), 2245-2254. [Link]

  • Rautiainen, S., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Molecules, 20(12), 22026-22040. [Link]

  • Corey, E. J. (1991). Chiral catalysts for reduction of ketones and process for their preparation.
  • Kumar, A., et al. (2025, May 15). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for etherification in benzoic acid synthesis

Technical Support Center: Optimizing Etherification in Benzoic Acid Synthesis Welcome to the Technical Support Center for the etherification of hydroxybenzoic acids. As a Senior Application Scientist, I have designed thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Etherification in Benzoic Acid Synthesis

Welcome to the Technical Support Center for the etherification of hydroxybenzoic acids. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic and practical challenges researchers face when synthesizing alkoxybenzoic acids—essential building blocks in active pharmaceutical ingredients (APIs) and materials science [1]. The primary hurdle in these workflows is regioselectivity: differentiating between the phenolic hydroxyl group (the target for O-alkylation) and the carboxylic acid (which is prone to competing esterification) [2].

Mechanistic Workflow

EtherificationMechanisms cluster_direct Direct Etherification Pathway cluster_protect Protection-Deprotection Pathway SM Hydroxybenzoic Acid (pKa1 ~4.2, pKa2 ~9.5) Dianion Dianion Intermediate (Carboxylate + Phenoxide) SM->Dianion >2.0 eq Base (e.g., K2CO3) Ester Step 1: Methyl Ester (Carboxylic Protection) SM->Ester MeOH, H+ Reflux DirectProd Target: O-Alkylated Acid (Kinetic Product) Dianion->DirectProd R-X (1.0 eq) Strict Control Dialkyl Byproduct: Ester-Ether (Over-alkylation) Dianion->Dialkyl Excess R-X or Extended Time EtherEster Step 2: Alkoxybenzoate (Williamson Synthesis) Ester->EtherEster K2CO3, R-X DMF, 60-80°C DeprotectProd Step 3: Saponification (Target Product) EtherEster->DeprotectProd NaOH/H2O then HCl

Comparison of direct etherification and protection-deprotection pathways for hydroxybenzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing esterification when targeting the O-alkylation of the phenolic group? A1: This is a classic regioselectivity issue driven by pKa differences. The carboxylic acid proton is highly acidic (pKa ~4.2) compared to the phenolic proton (pKa ~9.5). When you add a base, the carboxylic acid is deprotonated first, forming a carboxylate anion. To generate the nucleophilic phenoxide required for the Williamson ether synthesis, you must use at least 2.0 to 2.5 equivalents of base [4]. While the phenoxide is a softer, more polarizable nucleophile and kinetically favored for SN₂ reactions with alkyl halides, the carboxylate is still nucleophilic. If the alkylating agent is highly reactive or used in excess, over-alkylation occurs, yielding a dialkylated ester-ether byproduct [3].

Q2: Should I use a direct etherification route or a protection-deprotection strategy? A2: It depends on your purity requirements and the reactivity of your alkyl halide.

  • Direct Etherification: Faster, but often suffers from lower yields due to the formation of dialkylated byproducts. It requires strict stoichiometric control of the alkyl halide (exactly 1.0 to 1.1 eq) and careful temperature monitoring.

  • Protection-Deprotection (Recommended): A robust three-step process (Esterification → Etherification → Saponification) [2]. By masking the carboxylic acid as a methyl ester, you completely eliminate the competing esterification reaction. This is the industry standard for high-purity pharmaceutical intermediates.

Q3: What are the optimal base and solvent combinations for the Williamson ether synthesis step? A3: Potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is the gold standard [4].

  • Causality: K₂CO₃ is a mild base that efficiently deprotonates the phenol without aggressively hydrolyzing the alkyl halide (a common issue with strong bases like NaOH). Polar aprotic solvents solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN₂ substitution.

Troubleshooting Guide

Issue 1: High levels of unreacted starting material and hydrolyzed alkylating agent.

  • Root Cause: The use of aqueous strong bases (e.g., NaOH in water) or wet solvents causes the hydroxide ions to act as nucleophiles, outcompeting the phenoxide and hydrolyzing the alkyl halide into an alcohol [3].

  • Solution: Switch to anhydrous K₂CO₃ in anhydrous DMF or Acetone. If water must be present, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction in a biphasic system. Alternatively, microwave or ultrasound-assisted techniques can rapidly drive the O-alkylation before hydrolysis occurs [5].

Issue 2: Incomplete deprotection during the final saponification step.

  • Root Cause: Steric hindrance around the ester group or insufficient reaction time.

  • Solution: Use a mixture of THF/MeOH and water to ensure both the organic ester and the inorganic base (LiOH or NaOH) are fully dissolved [2]. Gently heat to 40-50 °C and monitor via TLC until the ester spot completely disappears.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the expected outcomes based on different reaction parameters during the etherification of hydroxybenzoic acids.

StrategyBase / SolventTemp (°C)Target ProductMajor ByproductTypical Yield
Direct Etherification K₂CO₃ (2.5 eq) / DMF60-80O-Alkylated AcidEster-Ether (Dialkylated)40-60%
Direct Etherification NaOH (2.2 eq) / H₂O100O-Alkylated AcidHydrolyzed Alkyl Halide30-50%
Protection Route K₂CO₃ (1.5 eq) / Acetone60AlkoxybenzoateUnreacted Ester85-95%
MW-Assisted Direct K₂CO₃ / DMF (Microwave)120O-Alkylated AcidEster-Ether70-85%

Standard Operating Procedure (SOP): Robust 3-Step Synthesis of Alkoxybenzoic Acids

This self-validating protocol utilizes the protection-deprotection strategy to ensure high regioselectivity and product purity [2].

Step 1: Carboxylic Acid Protection (Fischer Esterification)

  • Reaction: Dissolve 1.0 eq of the hydroxybenzoic acid in anhydrous methanol (10-15 mL/g). Cool the mixture to 0 °C.

  • Catalysis: Slowly add a catalytic amount of concentrated H₂SO₄ or 1.2 eq of thionyl chloride (SOCl₂). Reflux the reaction for 4-6 hours.

  • Self-Validation Check: Monitor by Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The highly polar carboxylic acid (which stays near the baseline) will convert to a less polar, faster-moving ester spot.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

Step 2: Williamson Ether Synthesis (O-Alkylation)

  • Reaction: Dissolve the methyl hydroxybenzoate intermediate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes to form the phenoxide.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Heat to 60-80 °C for 4-12 hours [2].

  • Self-Validation Check: The reaction mixture will often change color as the phenoxide is consumed. TLC will show a shift to an even less polar spot (the ether-ester).

  • Workup: Quench with water to dissolve inorganic salts. Extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF.

Step 3: Saponification (Deprotection)

  • Reaction: Dissolve the ether-ester in a 1:1 mixture of THF and water. Add NaOH or LiOH (3.0 eq). Stir at 40-50 °C for 2-4 hours [2].

  • Workup & Self-Validation Check: Remove the THF under reduced pressure. The sodium salt of the product will remain dissolved in the aqueous layer. Wash the aqueous layer with diethyl ether to remove any unreacted organic impurities.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to a pH of ~2. Validation: A white precipitate of the final alkoxybenzoic acid will crash out of the solution [3]. Filter, wash with cold water, and dry under vacuum to yield the pure product.

References

  • BenchChem. "Application Notes and Protocols: Etherification of 4-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride." BenchChem.
  • BenchChem. "Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid." BenchChem.
  • BenchChem. "Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid." BenchChem.
  • National Center for Biotechnology Information (PMC). "Development of Ethyl-Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs." PMC.
  • MDPI. "Microwave (MW), Ultrasound (US) and Combined Synergic MW-US Strategies for Rapid Functionalization of Pharmaceutical Use Phenols." MDPI.
Optimization

Technical Support Center: Synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Welcome to the technical support center for the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Here, we provide in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure the successful, high-purity synthesis of your target molecule.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues you may encounter during the synthesis, providing a logical framework for identifying the root cause and implementing a corrective action plan.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has a very low yield, or I'm only recovering my starting material, 3-hydroxy-2-methylbenzoic acid. What are the likely causes and how can I fix this?

Answer: This is a common issue in Williamson ether syntheses and almost always points to a failure in generating a sufficient concentration of the nucleophilic phenoxide ion or suboptimal reaction conditions.[1]

Causality & Step-by-Step Solutions:

  • Incomplete Deprotonation of the Phenol: The hydroxyl group of 3-hydroxy-2-methylbenzoic acid must be deprotonated to form the phenoxide, which then acts as the nucleophile. The adjacent carboxylic acid is more acidic and will be deprotonated first. You must use enough base to deprotonate both acidic protons.

    • Check Your Base: For phenols, a moderately strong base is required. Weak bases like sodium bicarbonate (NaHCO₃) are often insufficient.[1]

      • Recommended Action: Use at least 2.2 equivalents of a base like potassium carbonate (K₂CO₃). K₂CO₃ is a good first choice as it is effective and less harsh, minimizing side reactions.[1][2] If the reaction still fails, a stronger base like sodium hydroxide (NaOH) can be used, but with caution.[1][3]

    • Ensure Anhydrous Conditions: The synthesis is highly sensitive to moisture, especially if using a very strong base like sodium hydride (NaH). Water will consume the base and inhibit the formation of the phenoxide.[4][5]

      • Recommended Action: Thoroughly dry all glassware. Use anhydrous solvents, such as dry N,N-dimethylformamide (DMF) or acetonitrile.[6][7]

  • Suboptimal Reaction Conditions: The Sₙ2 reaction is sensitive to temperature and solvent choice.[6]

    • Temperature: While heat can increase the reaction rate, excessive temperatures can promote side reactions.[4] A typical temperature range for this synthesis is 50-100 °C.[1][6]

      • Recommended Action: Start the reaction at a moderate temperature (e.g., 70-80 °C) and monitor by TLC or LC-MS.[2] If the reaction is slow, the temperature can be increased cautiously.

    • Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the phenoxide, leaving it more nucleophilic.[8] Protic solvents (like ethanol or water) can cage the phenoxide ion, reducing its reactivity.[8]

      • Recommended Action: Use DMF, acetonitrile, or DMSO for optimal results.[1][6]

Problem 2: Presence of a Major Impurity with the Same Mass as the Product

Question: My LC-MS analysis shows a major peak with the same mass as my desired product, but it has a different retention time. My ¹H NMR is also complex. What is this impurity?

Answer: This is a classic sign of C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring.[6] While O-alkylation is generally favored, certain conditions can promote alkylation on the carbon atoms of the benzene ring, leading to an isomeric product.[8][9][10]

Causality & Step-by-Step Solutions:

  • Understanding the Ambident Nucleophile: The negative charge of the phenoxide ion is delocalized onto the aromatic ring (ortho and para positions). This makes these carbon atoms nucleophilic.

    • Mechanism Insight: O-alkylation is typically kinetically favored, while C-alkylation can be thermodynamically favored under certain conditions. The choice of solvent plays a critical role in directing the regioselectivity.[11]

  • Solvent Effects on Regioselectivity:

    • Protic Solvents (e.g., water, ethanol): These solvents strongly solvate the oxygen atom of the phenoxide through hydrogen bonding. This "shields" the oxygen, making it less available to attack the alkyl halide. Consequently, the carbon atoms of the ring are more likely to act as the nucleophile, leading to a higher proportion of the C-alkylated product.[8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it exposed and highly nucleophilic. This strongly favors the desired O-alkylation pathway.[8][11]

      • Recommended Action: To maximize the yield of your desired O-alkylated product, 3-(3-Methoxypropoxy)-2-methylbenzoic acid, ensure you are using a polar aprotic solvent like DMF or acetonitrile.[6][11]

  • Confirmation of C-Alkylation:

    • Recommended Analytical Protocol: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to confirm the structure. An HMBC experiment will show a correlation between the protons of the propoxy chain's CH₂ group adjacent to the oxygen and the aromatic carbon at the C-3 position, confirming the C-O-C ether linkage. For a C-alkylated product, this correlation would be absent, and instead, you would see correlations between the propoxy protons and two adjacent aromatic carbons.

Problem 3: Significant Alkene Byproduct Detected

Question: My GC-MS analysis shows a volatile impurity that I've identified as 3-methoxypropene. Where is this coming from and how do I prevent it?

Answer: The formation of an alkene byproduct is a clear indication that an E2 (elimination) reaction is competing with the desired Sₙ2 (substitution) reaction.[5][6] The alkoxide/phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group on your alkylating agent (1-bromo-3-methoxypropane), leading to the formation of an alkene.

Causality & Step-by-Step Solutions:

  • Reaction Conditions Favoring Elimination:

    • High Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[5]

    • Sterically Hindered Base: While the phenoxide itself is the primary base/nucleophile, using an excessively bulky base to generate it could favor elimination.[1]

    • Alkyl Halide Structure: While you are using a primary alkyl halide, which strongly favors Sₙ2, harsh conditions can still lead to some elimination.[12] This problem is much more severe with secondary or tertiary alkyl halides.[5][13]

  • Minimizing Alkene Formation:

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long heating times or excessive temperatures.[5]

    • Choice of Base: Stick with non-hindered bases like K₂CO₃ or NaOH.[2] Avoid bulky bases like potassium tert-butoxide unless specifically required for other reasons.

    • Leaving Group: If elimination is a persistent issue, switching the leaving group on the alkylating agent from bromide to iodide (1-iodo-3-methoxypropane) can sometimes favor substitution, as iodide is a better leaving group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis? A1: For the O-alkylation of 3-hydroxy-2-methylbenzoic acid, potassium carbonate (K₂CO₃) is often the best initial choice. It is strong enough to deprotonate the phenolic hydroxyl (and the carboxylic acid) but mild enough to minimize side reactions.[1][2] You will need more than two equivalents to neutralize both acidic protons. If yields are poor, sodium hydroxide (NaOH) can be used.[3]

Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acids from streaking). The product will have a higher Rf value than the starting material (3-hydroxy-2-methylbenzoic acid) because it is less polar. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) or in-situ NMR spectroscopy can be employed.[14][15][16]

Q3: My final product is difficult to purify. What are the best purification methods? A3: Purification of substituted benzoic acids can be challenging. A combination of techniques is often most effective.

  • Acid-Base Extraction: After the reaction, perform a work-up. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with water. Then, extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution) to convert your benzoic acid product into its water-soluble sodium salt, leaving non-acidic impurities in the organic layer.[17] Separate the aqueous layer and re-acidify it with HCl to precipitate your pure product, which can then be collected by filtration.[17]

  • Recrystallization: This is a powerful technique for purifying solid benzoic acids.[17] The choice of solvent is critical. Water, or a mixture of water with an organic solvent like ethanol or acetone, is often a good starting point. The goal is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold.

  • Column Chromatography: If impurities persist, silica gel chromatography can be used. A solvent gradient of hexanes and ethyl acetate with 1% acetic acid is a typical mobile phase.

Q4: Can I use a different alkylating agent, like 3-methoxypropyl tosylate? A4: Yes. Tosylates are excellent leaving groups, often better than bromides, and can be used effectively in Williamson ether syntheses. The reaction mechanism remains Sₙ2.[13] The choice between a halide and a tosylate often comes down to the availability and cost of the starting materials.

Data and Visualization

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureCommon SourceKey Analytical Signature (¹H NMR)
3-hydroxy-2-methylbenzoic acidStarting MaterialIncomplete reactionAbsence of methoxypropoxy signals (~3.3-4.2 ppm). Presence of phenolic -OH peak.
C-alkylated IsomerIsomerReaction in protic solvents; non-optimal conditionsAromatic region will show a different splitting pattern. 2D NMR (HMBC) needed for confirmation.
3-methoxypropeneAlkene ByproductE2 elimination side reactionCharacteristic vinyl proton signals (~5.0-6.0 ppm).
Dialkylated ProductProduct + C₄H₈OOver-alkylation (esterification of the carboxylic acid)Presence of a second set of methoxypropoxy signals, likely shifted downfield, and absence of the carboxylic acid proton.
Diagram 1: Reaction Pathways

This diagram illustrates the primary Sₙ2 pathway leading to the desired O-alkylated product versus the competing C-alkylation and E2 elimination side reactions.

ReactionPathways cluster_products Reaction Products Start Phenoxide of 3-hydroxy-2-methylbenzoate + 1-bromo-3-methoxypropane O_Alk Desired Product 3-(3-Methoxypropoxy)-2-methylbenzoic acid Start->O_Alk Sₙ2 on Oxygen (Favored in Polar Aprotic Solvents) C_Alk Side Product C-Alkylated Isomer Start->C_Alk Sₙ2 on Ring Carbon (Favored in Protic Solvents) Elim Side Product 3-Methoxypropene Start->Elim E2 Elimination (Favored at High Temp.)

Caption: Key reaction pathways in the synthesis.

Experimental Protocols

General Protocol for the Synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory results. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin stirring and add finely ground anhydrous potassium carbonate (2.2-2.5 eq).

  • Alkylating Agent: Add 1-bromo-3-methoxypropane (1.1-1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and acidify to pH ~2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography as described in the FAQ section.

References
  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation?
  • BenchChem. (2025). common side reactions in the synthesis of substituted benzoic acids.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.
  • Liu, K. T., et al. (2006, February 16). Alkylation of phenol: a mechanistic view. PubMed.
  • Peralta, E., et al. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Liu, K.-T., et al. (2006, January 24). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.
  • Norwood, D. L. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods (RSC Publishing).
  • Foley, D., et al. (2026, March 11). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?
  • YouTube. (2023, January 10). | Williamson ether synthesis | Preparation of Anisole from Phenol |.

Sources

Troubleshooting

Stability issues of 3-(3-Methoxypropoxy)-2-methylbenzoic acid in solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Methoxypropoxy)-2-methylbenzoic acid. Given the absence of specific stability data for this compo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Methoxypropoxy)-2-methylbenzoic acid. Given the absence of specific stability data for this compound in published literature, this document provides a framework for identifying and mitigating potential stability issues based on fundamental chemical principles and established knowledge of related molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-(3-Methoxypropoxy)-2-methylbenzoic acid that could influence its stability in solution?

A1: The key functional groups that dictate the stability of this molecule are the carboxylic acid , the aryl ether linkage , and the substituted benzene ring . Each of these can be susceptible to degradation under specific conditions.

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis of the ether bond: This can be catalyzed by acidic or basic conditions, leading to the cleavage of the methoxypropoxy side chain.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide can be induced by heat.[1][2]

  • Oxidation: The aromatic ring and the ether group can be susceptible to oxidative degradation, which may be accelerated by exposure to light (photolysis) or the presence of oxidizing agents.[3]

Q3: My solution of 3-(3-Methoxypropoxy)-2-methylbenzoic acid has turned yellow. What could be the cause?

A3: A color change, such as yellowing, is often an indicator of degradation. This could be due to the formation of chromophoric byproducts resulting from oxidation of the aromatic ring or other complex reactions. It is recommended to analyze the solution by HPLC with a UV-Vis detector to identify any new impurity peaks.

Q4: I am observing a drop in pH in my buffered solution containing the compound over time. What might be happening?

A4: A decrease in pH could suggest the hydrolysis of the ether linkage, resulting in the formation of 3-hydroxy-2-methylbenzoic acid and 3-methoxypropanol. The phenolic hydroxyl group of the newly formed benzoic acid derivative is more acidic than the original carboxylic acid, which could lead to a net decrease in pH.

Q5: What are the recommended storage conditions for solutions of 3-(3-Methoxypropoxy)-2-methylbenzoic acid?

A5: While specific data is unavailable, general best practices for similar compounds suggest storing solutions at low temperatures (2-8°C or -20°C for longer-term storage), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[4] For solid forms, storage in a cool, dry, and well-ventilated area is recommended.[4][5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Chemical degradation (hydrolysis, oxidation, etc.)1. Characterize the new peaks using LC-MS to identify potential degradants. 2. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products under specific stress conditions (acid, base, heat, light, oxidation). 3. Adjust solution pH, storage temperature, or protect from light based on the findings.
Decrease in the main peak area (potency loss) Degradation of the parent compound.1. Quantify the loss of the active compound over time under your experimental conditions. 2. Review the solution preparation and storage procedures. Ensure the use of high-purity solvents and appropriate storage containers. 3. If unavoidable, prepare fresh solutions more frequently.
Precipitation or cloudiness in the solution Poor solubility, degradation to a less soluble product, or interaction with buffer components.1. Verify the solubility of the compound in the chosen solvent system at the working concentration. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a co-solvent or adjusting the pH to improve solubility.

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-(3-Methoxypropoxy)-2-methylbenzoic acid based on its chemical structure.

G parent 3-(3-Methoxypropoxy)- 2-methylbenzoic acid hydrolysis_prod 3-Hydroxy-2-methylbenzoic acid + 3-Methoxypropanol parent->hydrolysis_prod  Acid/Base  Hydrolysis decarboxylation_prod 2-Methyl-3-(3-methoxypropoxy)anisole parent->decarboxylation_prod  Heat (Δ) oxidation_prod Oxidized derivatives (e.g., quinones, ring-opened products) parent->oxidation_prod  Light (hν)  or [O]

Caption: Potential degradation pathways of 3-(3-Methoxypropoxy)-2-methylbenzoic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of 3-(3-Methoxypropoxy)-2-methylbenzoic acid under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile, with UV detection).

  • Use LC-MS to identify the mass of the degradation products.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH light source) prep->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms

Caption: Workflow for conducting a forced degradation study.

Data Presentation

The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition % Degradation Major Degradation Products (by HPLC Peak Area %) Proposed Structure of Degradant(s)
0.1 N HCl, 60°C, 24he.g., 15%Peak 1 (RRT 0.8): 12%3-Hydroxy-2-methylbenzoic acid
0.1 N NaOH, 60°C, 24he.g., 25%Peak 1 (RRT 0.8): 22%3-Hydroxy-2-methylbenzoic acid
3% H₂O₂, RT, 24he.g., 8%Peak 2 (RRT 1.2): 5%Oxidized derivative
80°C, 48he.g., 5%Peak 3 (RRT 1.5): 4%2-Methyl-3-(3-methoxypropoxy)anisole
Photolytice.g., 12%Peak 2 (RRT 1.2): 8%Oxidized derivative

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • Liu, H., et al. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society. Available at: [Link]

  • Gellerstedt, G., & Zhang, L. (2012). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Holzforschung.
  • Rotich, S. C., et al. (2007). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • da Silva, M. D. R., et al. (2018). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Chemistry – A European Journal.
  • Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. Genomic Aromatic Compound Degradation Potential of Novel Paraburkholderia Species.
  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Available at: [Link]

  • Sultana, T., et al. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. International Journal of Chemical Reactor Engineering.
  • Mittal, L. J., et al. (1972). Intramolecular photolytic interactions of aromatic carboxylic acids in solution. The Journal of Physical Chemistry.
  • Hepler, L. G., & O'Hara, W. F. (1963).
  • University of Calgary. (n.d.). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Pitre, J. R., et al. (2022).
  • PubChem. (2025). 3-Methoxy-2-MethylBenzoic Acid. Available at: [Link]

  • PubChem. (2025). 3-Methoxybenzoic Acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Stability of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic vulnerabilities of 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic vulnerabilities of 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6). Often encountered as a critical intermediate or as an API impurity (e.g., Rabeprazole Impurity 26), this compound presents unique stability challenges. Its ortho-methylbenzoic acid core and aliphatic ether linkages make it highly susceptible to degradation during standard workup and isolation procedures.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: During the acidic workup of the alkylation reaction, I am observing a significant loss of the 3-methoxypropoxy group. Why is this happening, and how can I prevent it? A1: This degradation is caused by acid-catalyzed ether cleavage. When strong hydrohalic acids (such as HCl, HBr, or HI) are used to precipitate the benzoic acid from its salt form, the aliphatic ether oxygen atoms become protonated. According to the established mechanistic principles of , this protonation creates a superior leaving group. The halide anion (e.g., Cl⁻, Br⁻) then executes a nucleophilic attack (Sₙ2 mechanism) on the less sterically hindered carbon, cleaving the ether bond and reverting the molecule to 3-hydroxy-2-methylbenzoic acid.

  • Prevention Strategy: Completely eliminate hydrohalic acids from your workup. Instead, use mild organic acids (e.g., 10% aqueous citric acid) or strictly control the pH using dilute H₂SO₄. Maintain the pH between 3.5 and 4.0 and keep the temperature strictly below 10 °C during the quench.

Q2: My isolated product shows a lower molecular weight byproduct lacking the carboxyl group. What triggers this decarboxylation? A2: 3-(3-Methoxypropoxy)-2-methylbenzoic acid is highly susceptible to decarboxylation due to its specific aromatic substitution pattern. The electron-donating alkoxy group in the meta position increases electron density on the ring, stabilizing the intermediate formed during protolytic decarboxylation. Furthermore, the ortho-methyl group introduces severe steric strain against the bulky carboxylate, lowering the activation energy for CO₂ extrusion. Additionally, as detailed in studies on the , trace transition metals (like Cu or Fe) leached from reactor walls can catalyze a ligand-to-metal charge transfer (LMCT), triggering radical decarboxylation even at ambient temperatures.

  • Prevention Strategy: Never heat the isolated acid or its solutions above 60 °C. Ensure all reactions and workups are performed in glass-lined reactors to prevent transition metal leaching. Incorporate a chelating wash (e.g., 0.1 M EDTA) during the aqueous extraction phase.

Q3: I am detecting phthalic acid derivatives in my final batch. What is the mechanism of this degradation? A3: The benzylic protons on the 2-methyl group are highly activated by the adjacent aromatic ring. In the presence of atmospheric oxygen, light, or trace radical initiators, the methyl group undergoes auto-oxidation to form a hydroperoxide intermediate. This intermediate rapidly collapses into a carboxylic acid, yielding a 3-alkoxyphthalic acid derivative.

  • Prevention Strategy: Perform the synthesis and all subsequent concentration steps under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use by sparging with N₂ for at least 30 minutes.

Part 2: Quantitative Data & Analytical Signatures

To assist your analytical team in rapidly identifying these decomposition pathways, refer to the following self-validating diagnostic table.

Degradation PathwayTriggering ConditionsMechanistic CauseAnalytical Signature (LC-MS)Primary Prevention
Ether Cleavage pH < 3.0, Hydrohalic acids (HCl, HBr)Sₙ2 nucleophilic attack on protonated ether[M-H]⁻ m/z 151 (Loss of C₄H₁₀O)Use citric acid; rigidly maintain pH 3.5–4.0
Decarboxylation Temp > 60 °C, Trace Cu/FeSteric strain + LMCT radical formation[M+H]⁺ m/z 181 (Loss of CO₂)Temp < 60 °C; EDTA wash; glass-lined reactors
Benzylic Oxidation O₂ exposure, Radical initiatorsAuto-oxidation of activated benzylic methyl[M-H]⁻ m/z 253 (+2 O atoms, -2 H)Degassed solvents; strict N₂ atmosphere

Part 3: Experimental Protocol

Controlled Alkylation and Isolation of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid This protocol is designed as a self-validating system to ensure product integrity at every stage.

  • Inert Setup: In a glass-lined reactor purged with N₂, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in fully degassed N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Causality: A mild carbonate base is required to deprotonate the phenol without causing aggressive side reactions.

  • Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.1 eq) while maintaining the internal temperature at 45 °C.

    • Validation Check: Monitor conversion via HPLC. The reaction is deemed complete when the starting material peak area is < 0.5%. Do not exceed 55 °C to prevent thermal degradation.

  • Quench & pH Adjustment (Critical Step): Cool the reaction mixture to 5 °C. Dilute with cold deionized water. Slowly add 10% aqueous citric acid while continuously monitoring the pH with a calibrated probe. Stop the addition exactly at pH 3.8.

    • Validation Check: If the pH inadvertently drops below 3.5, immediately buffer the solution by adding 5% NaHCO₃ to prevent ether protonation.

  • Extraction & Sequestration: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 0.1 M aqueous EDTA to sequester trace metals, followed by a standard brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure using a rotary evaporator with a water bath temperature strictly ≤ 35 °C to prevent thermal decarboxylation.

Part 4: Workflow & Degradation Pathway Visualization

G Start 3-Hydroxy-2-methylbenzoic Acid (Starting Material) Alkylation Alkylation (1-Bromo-3-methoxypropane, K2CO3) Start->Alkylation Product 3-(3-Methoxypropoxy)-2-methylbenzoic Acid (Target Product) Alkylation->Product Optimal Conditions EtherCleavage Ether Cleavage (Dealkylation) Product->EtherCleavage Strong Acid (pH < 2) Decarboxylation Decarboxylation (Loss of CO2) Product->Decarboxylation Heat / Trace Metals Oxidation Benzylic Oxidation (Phthalic Acid Deriv.) Product->Oxidation O2 Exposure PrevEther Control pH > 3.5 Avoid HBr/HI PrevEther->EtherCleavage PrevDecarb Temp < 60°C Remove Trace Metals PrevDecarb->Decarboxylation PrevOx Inert Atmosphere (N2) Degassed Solvents PrevOx->Oxidation

Fig 1: Synthesis workflow, degradation pathways, and preventive controls for the target compound.

References

  • Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts[Link]

  • Decarboxylative Hydroxylation of Benzoic Acids National Center for Biotechnology Information (PMC)[Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions National Institute of Standards and Technology (NIST) / Energy & Fuels[Link]

Troubleshooting

Scaling up the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in scaling up the synthesis of 3-(3-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in scaling up the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid .

Scaling up this specific building block presents unique chemoselectivity and thermodynamic challenges. This guide bypasses basic theory to focus on the causality behind our process choices, providing self-validating protocols and actionable troubleshooting for your bench-to-pilot workflows.

Process Overview

The synthesis relies on a robust three-step sequence: Protection (Esterification), O-Alkylation, and Deprotection (Saponification).

Synthesis_Workflow A 3-Hydroxy-2-methylbenzoic acid (Starting Material) B Methyl 3-hydroxy-2-methylbenzoate (Protected Intermediate) A->B MeOH, H2SO4 Reflux, 48h C Methyl 3-(3-methoxypropoxy)- 2-methylbenzoate (Alkylated Intermediate) B->C 1-Bromo-3-methoxypropane K2CO3, DMF, 80°C D 3-(3-Methoxypropoxy)- 2-methylbenzoic acid (Final Product) C->D NaOH (aq), MeOH then HCl (aq)

Three-step synthetic workflow for 3-(3-Methoxypropoxy)-2-methylbenzoic acid.

Quantitative Scale-Up Parameters

To ensure reproducibility across scales, adhere to the following validated process parameters:

Process PhaseKey ParameterTarget ValueScale-Up Criticality & Causality
Esterification Conversion Rate> 98% (by HPLC)Unreacted acid poisons the subsequent alkylation step by consuming base and generating side products.
Alkylation Reaction Temp80–85 °C< 75 °C causes sluggish kinetics; > 90 °C promotes E2 elimination of the alkyl halide.
Alkylation Base Equivalents1.5 - 2.0 eq K₂CO₃Excess ensures complete phenoxide formation without risking ester hydrolysis.
Saponification Base Addition Rate< 5 °C / min exothermRapid addition causes localized heating, leading to ester cleavage exotherm runaway.
Isolation Acidification pHpH 2.0 - 2.5Ensures complete protonation of the carboxylate for maximum crystallization yield.

Phase 1: Carboxylic Acid Protection (Fischer Esterification)

The Causality: Direct alkylation of 3-hydroxy-2-methylbenzoic acid is non-selective. The carboxylic acid proton (pKa ~4.2) is far more acidic than the phenolic proton (pKa ~10). If direct alkylation is attempted, the carboxylate anion forms preferentially, leading to competitive esterification with the alkyl halide. By masking the acid as a methyl ester, we isolate the nucleophilicity to the phenol[1].

Self-Validating Protocol:

  • Charge a reactor with 3-hydroxy-2-methylbenzoic acid (1.0 eq) and anhydrous Methanol (10 volumes).

  • Slowly add concentrated H₂SO₄ (0.1 eq). Validation: Check the pH of an aliquot; it must be < 1.

  • Reflux (65 °C) for 24-48 hours.

  • Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃ (aq) until CO₂ evolution ceases, and extract with EtOAc[1].

Troubleshooting Q&A

Q: My esterification stalls at 85% conversion. How do I push it to completion at scale? A: Fischer esterification is an equilibrium process. At scale, the water generated stalls the reaction. To drive it forward, distill off 20-30% of the methanol/water azeotrope and replace it with fresh, anhydrous methanol. Alternatively, utilize a Soxhlet extractor charged with 3Å molecular sieves to continuously trap water.

Phase 2: Chemoselective O-Alkylation (Williamson Ether Synthesis)

The Causality: We utilize K₂CO₃ in N,N-Dimethylformamide (DMF) instead of stronger bases like NaH. K₂CO₃ is largely insoluble in DMF, generating the phenoxide at a low steady-state concentration. This minimizes the E2 elimination of 1-bromo-3-methoxypropane (which would yield allyl methyl ether) and protects the methyl ester from premature cleavage[2].

Alkylation_Pathways SM Phenolate Intermediate (from Methyl 3-hydroxy-2-methylbenzoate) Target O-Alkylation (Target) Methyl 3-(3-methoxypropoxy)-2-methylbenzoate SM->Target SN2 Attack (O-) Side1 C-Alkylation (Impurity) Sterically Hindered SM->Side1 SN2 Attack (C-) Side2 Elimination (Impurity) Allyl methyl ether + Phenol SM->Side2 E2 Elimination (Base) Reagent 1-Bromo-3-methoxypropane Reagent->Target Reagent->Side1 Reagent->Side2

Reaction pathways during Williamson ether synthesis highlighting chemoselectivity.

Self-Validating Protocol:

  • Dissolve methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous DMF (8 volumes).

  • Add finely milled, anhydrous K₂CO₃ (1.5 eq) followed by 1-bromo-3-methoxypropane (1.1 eq)[2].

  • Heat the suspension to 80 °C for 4-6 hours. Validation: In-Process Control (IPC) by HPLC must show < 2% starting phenol before proceeding.

  • Quench with water (15 volumes), extract with MTBE, and wash the organic layer heavily with brine (3x) to purge residual DMF[3].

Troubleshooting Q&A

Q: I am seeing a significant impurity that elutes earlier on the HPLC. What is it? A: This is likely the E2 elimination byproduct (allyl methyl ether) or hydrolyzed alkyl halide (3-methoxypropan-1-ol)[4]. Ensure your K₂CO₃ is strictly anhydrous. If the base is wet, it acts as a nucleophile, hydrolyzing your alkyl halide and ruining the stoichiometry.

Q: Can I use Acetonitrile (MeCN) instead of DMF to make solvent recovery easier? A: Yes, MeCN is an excellent alternative for scale-up due to its lower boiling point and easier aqueous workup. However, because K₂CO₃ is even less soluble in MeCN than in DMF, you must add a phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 0.05 eq) to maintain reaction kinetics.

Phase 3: Saponification & Isolation (Deprotection)

The Causality: Base-catalyzed hydrolysis of the ester requires strict thermal control. Rapid addition of NaOH causes localized exotherms, leading to degradation. During isolation, controlled acidification is critical; rapid pH drops cause the product to precipitate as an amorphous gum rather than a crystalline solid.

Self-Validating Protocol:

  • Dissolve the alkylated ester in Methanol (5 volumes).

  • Add 3M NaOH (aq) (2.0 eq) dropwise, maintaining the internal temperature strictly < 40 °C.

  • Stir at 40-50 °C for 2 hours. Validation: TLC or HPLC should show the complete disappearance of the ester.

  • Evaporate the methanol under reduced pressure.

  • Acidify the aqueous layer with 2M HCl dropwise at 40 °C until pH 2.0 is reached.

  • Cool slowly (0.5 °C/min) to 5 °C to crystallize the product. Filter and wash with cold water.

Troubleshooting Q&A

Q: During acidification, my product forms a sticky, gummy mass instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the product precipitates above its melting point in the solvent mixture, or when acidification is too rapid. To rescue the batch, heat the mixture to 50 °C to melt the gum, add 10% volume of Ethanol as a co-solvent, and cool it very slowly while seeding with pure crystals of 3-(3-Methoxypropoxy)-2-methylbenzoic acid.

General Scale-Up FAQs

Q: What are the primary safety considerations for scaling this route? A: The two highest-risk operations are the neutralization of H₂SO₄ in Phase 1 (which evolves massive amounts of CO₂ gas, requiring adequate reactor venting) and the exotherm during the addition of NaOH in Phase 3. Always control addition rates based on real-time calorimetric feedback.

Q: How should I track the reaction progress analytically? A: Reverse-phase HPLC (C18 column) with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is the gold standard. The starting acid, protected ester, and final alkylated product have distinctly different retention times due to their varying polarities.

References

  • Wittlinger, F., et al. "Tilting the Scales toward EGFR Mutant Selectivity: Expanding the Scope of Bivalent “Type V” Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • Cole, A., et al. "Structure–Activity Relationships and Discovery of (S)-6-Isopropyl-2-methoxy-3-(3-methoxypropoxy)-10-oxo-5,10-dihydro-6H-pyrido[1,2-h][1,7]naphthyridine-9-carboxylic Acid (AB-452)..." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when purifying functionalized aromatic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when purifying functionalized aromatic acids. 3-(3-Methoxypropoxy)-2-methylbenzoic acid presents a unique chromatographic triad: an acidic carboxyl group, a polar ether linkage, and a lipophilic aromatic core.

This guide is designed for researchers and drug development professionals. It decodes the causality behind common purification failures and provides self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Compound Profiling & Chromatographic Implications

To design a successful purification strategy, we must first understand how the specific functional groups of 3-(3-Methoxypropoxy)-2-methylbenzoic acid dictate its behavior on a stationary phase.

Table 1: Physicochemical Properties & Chromatographic Challenges

Functional GroupPhysicochemical PropertyChromatographic ChallengeMechanistic Solution
Carboxylic Acid (-COOH) pKa ~ 3.8-4.2, strong H-donor/acceptorSevere streaking on bare silica due to multi-point binding with silanols.Add 0.5-1.0% v/v Acetic Acid (AcOH) or Formic Acid (FA) to the eluent[1].
Ether (-O-R) H-bond acceptor, moderate polarityCo-elution with structurally similar impurities.Optimize Hexane/EtOAc ratio; utilize gradient elution.
Aromatic Core + Methyl Hydrophobic, UV active (254 nm)Poor solubility in non-polar starting gradients (e.g., 100% Hexane).Utilize a dry-loading technique onto Celite or silica to prevent premature elution.
Part 2: Troubleshooting & FAQs

Q1: Why does my compound streak continuously across the TLC plate and column, resulting in poor resolution? A1: The primary cause is the unsuppressed ionization of the carboxylic acid and its strong hydrogen-bonding interaction with the mildly acidic silanol groups (Si-OH) on the silica gel surface. When the eluent lacks an acidic modifier, the compound exists in a dynamic equilibrium between its neutral and ionized states, leading to multiple retention mechanisms (partitioning + ion exchange)[1]. The Fix: Add 0.5% to 1.0% acetic acid to your mobile phase. The volatile acid competitively binds to the silanol sites and lowers the local pH, ensuring the benzoic acid derivative remains fully protonated and elutes as a sharp band[2].

Q2: I added 1% Acetic Acid, but I am still seeing poor recovery (<50%). Where is my compound? A2: If streaking is resolved but recovery is low, the compound is likely experiencing irreversible adsorption or precipitating on the column. The ether linkage in the 3-methoxypropoxy chain can form secondary interactions with metal impurities in lower-grade silica. Self-Validating Check: Flush the column with 10% Methanol in Dichloromethane containing 1% Acetic Acid. If the missing mass elutes, the issue was adsorption. Switch to a higher-grade, metal-free silica, or transition to Reverse-Phase (RP) chromatography[3].

Q3: Can I use Reverse-Phase (RP-HPLC) for preparative scale purification of this compound? A3: Absolutely. For scales under 100 mg or when ultra-high purity (>99%) is required, RP-HPLC on a C18 column is superior. However, you must still control the pH. Use a mobile phase of Water and Acetonitrile, both supplemented with 0.1% Formic Acid or Phosphoric Acid[4]. This maintains the compound in its neutral, lipophilic state, allowing for predictable partitioning into the C18 stationary phase[3].

Part 3: Mechanistic & Workflow Visualizations

Mechanism Silanol Uncapped Silanol (Si-OH) Interaction Strong H-Bonding & Ion Exchange Silanol->Interaction Acid Carboxylic Acid (-COOH) Acid->Interaction Result Severe Streaking Low Recovery Interaction->Result Modifier Acidic Modifier (0.5% AcOH) Suppression Ionization Suppression (pH < pKa) Modifier->Suppression Suppression->Silanol Competes for sites Suppression->Acid Prevents ionization Result2 Sharp Bands High Recovery Suppression->Result2

Mechanistic interaction of carboxylic acids with silica gel and the corrective role of acidic modifiers.

Workflow Start Crude Mixture 3-(3-Methoxypropoxy)-2-methylbenzoic acid CheckScale Determine Scale & Purity Need Start->CheckScale NP Normal Phase (Silica) Scale: >100 mg CheckScale->NP Preparative RP Reverse Phase (C18) Scale: <100 mg CheckScale->RP Analytical NP_Solvent Hexane/EtOAc + 0.5-1% Acetic Acid NP->NP_Solvent RP_Solvent Water/MeCN + 0.1% Formic Acid RP->RP_Solvent NP_Issue Streaking observed? NP_Solvent->NP_Issue RP_Issue Poor retention? RP_Solvent->RP_Issue NP_Fix Increase AcOH to 2% or switch to DCM/MeOH NP_Issue->NP_Fix Yes Success Pure Compound Isolated NP_Issue->Success No RP_Fix Decrease MeCN % or check pH < 3 RP_Issue->RP_Fix Yes RP_Issue->Success No NP_Fix->Success RP_Fix->Success

Decision tree workflow for selecting and troubleshooting chromatography conditions.

Part 4: Self-Validating Experimental Protocols

Table 2: Comparison of Chromatographic Modalities

ModalityStationary PhaseMobile PhaseModifierTypical Loading CapacityTarget Scale
Normal Phase Silica Gel (40-63 µm)Hexane / EtOAc0.5 - 1.0% Acetic Acid1-5% of silica mass> 100 mg
Reverse Phase C18 (5-10 µm)H2O / Acetonitrile0.1% Formic Acid0.1-1% of column mass< 100 mg
Protocol A: Modified Normal-Phase Flash Chromatography

Causality Focus: Overcoming solubility issues and silanol interactions.

  • The Self-Validation Step (TLC): Before running the column, prepare two TLC plates. Run Plate A in Hexane/EtOAc (1:1) and Plate B in Hexane/EtOAc (1:1) + 1% AcOH. A successful system is validated only if Plate B produces a tight, circular spot (Rf ~0.3-0.4) while Plate A shows a long streak. Do not proceed unless this is confirmed.

  • Column Packing: Slurry pack the silica gel using Hexane containing 1% AcOH. The pre-equilibration of the column with the acidic modifier is critical to cap the active silanol sites before the compound is introduced[1].

  • Dry Loading: Dissolve the crude 3-(3-Methoxypropoxy)-2-methylbenzoic acid in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM completely under reduced pressure. Causality: Wet-loading in DCM would drag the compound down the column prematurely. Dry loading ensures the compound elutes strictly according to the mobile phase gradient.

  • Elution: Run a gradient from 10% EtOAc/Hexane to 50% EtOAc/Hexane, maintaining 1% AcOH throughout the run[2]. Collect fractions and evaporate under reduced pressure (ensure the water bath is <40°C to prevent degradation).

Protocol B: Reverse-Phase Preparative HPLC

Causality Focus: High-purity isolation via pH control.

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (HPLC-grade Acetonitrile + 0.1% Formic Acid). Degas both solvents via sonication.

  • The Self-Validation Step (Analytical Injection): Before committing the entire batch, perform a 10 µL analytical injection. Calculate the asymmetry factor (As) of the peak. An As value between 0.9 and 1.2 validates that the acidic modifier concentration is sufficient to suppress ionization. If As > 1.5 (tailing), increase Formic Acid from 0.1% to 0.2% before proceeding[4].

  • Gradient Design: Inject the sample dissolved in DMSO or initial mobile phase. Run a gradient of 20% B to 80% B over 20 minutes. The lipophilic aromatic core requires a higher organic concentration to elute, while the polar ether chain ensures it does not retain indefinitely[3].

  • Fraction Collection: Monitor UV absorbance at 254 nm. Pool pure fractions and lyophilize to remove water, acetonitrile, and the volatile formic acid modifier.

Sources

Troubleshooting

Improving selectivity in the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Welcome to the technical support guide for the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving selectivity and overcoming common challenges in this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Synthetic Overview: The Selectivity Challenge

The target molecule, 3-(3-Methoxypropoxy)-2-methylbenzoic acid, is an important intermediate, notably in the synthesis of pharmaceuticals like Rabeprazole.[1][2] The most direct and common approach for its synthesis is the Williamson ether synthesis, which involves the O-alkylation of a phenol.[3][4] In this case, the reaction occurs between 3-hydroxy-2-methylbenzoic acid and an alkylating agent like 1-bromo-3-methoxypropane.

However, the starting material, 3-hydroxy-2-methylbenzoic acid, possesses two distinct acidic protons: one on the phenolic hydroxyl group (-OH) and one on the carboxylic acid group (-COOH).[5][6] This duality is the root of the primary selectivity challenge. Applying a base can deprotonate both sites, creating a mixture of a phenoxide and a carboxylate. The subsequent addition of the alkylating agent can lead to a mixture of the desired ether and an undesired ester byproduct, significantly complicating purification and reducing the yield of the target molecule.[7]

To address this, a more robust, multi-step strategy is often employed to ensure high selectivity. This guide will cover both the direct approach and the recommended, higher-selectivity "protect-alkylate-deprotect" pathway.

Core Synthetic Pathways

G cluster_0 Route 1: Direct Alkylation (Lower Selectivity) cluster_1 Route 2: Protect-Alkylate-Deprotect (Recommended for High Selectivity) A 3-hydroxy-2-methylbenzoic acid B Mixture of Products: - Target Ether - Ester Byproduct - Unreacted Starting Material A->B Base, Alkylating Agent (e.g., K₂CO₃, 1-bromo-3-methoxypropane) C 3-hydroxy-2-methylbenzoic acid D Methyl 3-hydroxy-2-methylbenzoate (Protected Intermediate) C->D Esterification (e.g., MeOH, H₂SO₄) E Methyl 3-(3-methoxypropoxy)- 2-methylbenzoate D->E O-Alkylation (Williamson Ether Synthesis) F Target Product: 3-(3-methoxypropoxy)- 2-methylbenzoic acid E->F Saponification (e.g., NaOH, H₂O/MeOH)

Caption: Comparative workflow of direct vs. protected synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(3-Methoxypropoxy)-2-methylbenzoic acid?

The most prevalent and reliable method involves a three-step sequence:

  • Protection: The carboxylic acid group of 3-hydroxy-2-methylbenzoic acid is first protected as an ester (e.g., a methyl ester via Fischer esterification).[8][9]

  • Alkylation: The phenolic hydroxyl group of the resulting ester is then O-alkylated using 1-bromo-3-methoxypropane (or a related halide/sulfonate) and a suitable base in a classic Williamson ether synthesis.[3][10]

  • Deprotection: The ester group is hydrolyzed (saponified) back to a carboxylic acid to yield the final product.[11][12]

Q2: Why is direct alkylation of 3-hydroxy-2-methylbenzoic acid not recommended?

Direct alkylation is prone to low selectivity. The base used to deprotonate the phenolic hydroxyl can also deprotonate the more acidic carboxylic acid. This leads to competitive alkylation at both the oxygen of the phenoxide (O-alkylation, desired) and the oxygen of the carboxylate (esterification, undesired), resulting in a difficult-to-separate product mixture and lower yields of the target compound.[7]

Q3: What are the key side reactions to be aware of?

Besides the ester formation mentioned above, another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the phenolic oxygen.[13][14] This is generally less favored under the conditions for Williamson ether synthesis but can be minimized by careful choice of solvent and base.

Q4: Which base and solvent combination is best for the O-alkylation step?

For the Williamson ether synthesis step on the protected ester, a combination of a moderately weak base and a polar aprotic solvent is ideal to promote the desired SN2 reaction and suppress side reactions.[4]

  • Recommended Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol but are generally not so harsh as to cause decomposition.[15]

  • Recommended Solvents: Acetone, dimethylformamide (DMF), or acetonitrile are preferred.[8][16] These solvents effectively solvate the cation of the base, leaving a highly nucleophilic "naked" phenoxide, which favors O-alkylation.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or no conversion of the starting material during O-alkylation.
Potential Cause Recommended Action & Rationale
Inactive Base The carbonate base (K₂CO₃, Cs₂CO₃) may have absorbed moisture. Solution: Use freshly dried base. Dry the base in an oven (>120 °C) for several hours under vacuum before use. Moisture will quench the base and inhibit the formation of the nucleophilic phenoxide.
Poor Quality Reagents Impurities in the starting material, alkylating agent, or solvent can inhibit the reaction.[13] Solution: Ensure the purity of your reagents. Use anhydrous solvents. If necessary, purify the starting ester via column chromatography before the alkylation step.
Insufficient Temperature The reaction may lack the necessary activation energy.[13] Solution: Most Williamson ether syntheses of this type require heating. Gently refluxing the reaction mixture in a solvent like acetone or heating to 60-80 °C in DMF is typically sufficient. Monitor the reaction by TLC to track the consumption of the starting material.
Poor Leaving Group While 1-bromo-3-methoxypropane is common, a better leaving group might be needed. Solution: Consider converting 3-methoxypropanol to a tosylate or mesylate. These are excellent leaving groups for SN2 reactions and can improve reaction rates and yields.[10]
Problem 2: Significant formation of an unknown byproduct alongside the desired ether.

Caption: Key selectivity challenge during the alkylation step.

Potential Cause Recommended Action & Rationale
C-Alkylation Product The byproduct may be the C-alkylated isomer, where the methoxypropoxy group is attached directly to the aromatic ring. This is a known competing pathway in phenol alkylation.[13][17] Solution: Ensure you are using a polar aprotic solvent (e.g., DMF, acetone). These solvents favor the formation of a strong phenoxide nucleophile, which promotes the desired O-alkylation via an SN2 mechanism. Avoid protic solvents which can solvate the phenoxide and reduce its nucleophilicity.
Impurity in Alkylating Agent The 1-bromo-3-methoxypropane could contain impurities or have decomposed. Solution: Use a fresh bottle of the alkylating agent or purify it by distillation before use. Store it in a cool, dark place.
Reaction with Solvent If using DMF at high temperatures for prolonged periods, decomposition or side reactions can occur. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). Monitor closely by TLC and stop the reaction once the starting material is consumed.
Problem 3: The final saponification/hydrolysis step is incomplete or leads to a messy workup.
Potential Cause Recommended Action & Rationale
Insufficient Hydrolysis Steric hindrance from the ortho-methyl group can slow down the hydrolysis of the ester. Solution: Increase the reaction time or temperature (reflux). A mixture of methanol/water or ethanol/water is typically used as the solvent.[11][12] Ensure at least 2-3 equivalents of base (NaOH or KOH) are used.
Precipitation Issues During Acidification The product may not precipitate cleanly upon acidification, or it may form an oil. Solution: After hydrolysis, cool the basic aqueous solution in an ice bath before slowly acidifying with cold 1M or 2M HCl. Vigorous stirring during acidification helps to form a fine, filterable precipitate. If the product oils out, you can extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent.[18]
Incomplete Removal of Organic Solvent If methanol or ethanol from the hydrolysis step is not removed before acidification, the product may remain partially dissolved. Solution: After the hydrolysis is complete (as monitored by TLC), remove the bulk of the alcohol solvent under reduced pressure (rotary evaporation) before diluting with water and proceeding with the acidification step.[11]

Detailed Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid

This three-step protocol is recommended for achieving high purity and yield.

Step 1: Fischer Esterification (Protection)
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-hydroxy-2-methylbenzoic acid (1.0 eq.) in methanol (approx. 10-15 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, approx. 0.1 eq.) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-2-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis (O-Alkylation)
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the methyl 3-hydroxy-2-methylbenzoate (1.0 eq.) from the previous step, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone or DMF (approx. 15-20 mL per gram of ester).

  • Reagent Addition: Add 1-bromo-3-methoxypropane (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or to 70 °C (for DMF) and maintain for 6-12 hours. Monitor the reaction's completion by TLC.[8]

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts.[15] Rinse the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude methyl 3-(3-methoxypropoxy)-2-methylbenzoate. This can be purified by column chromatography if necessary.

Step 3: Saponification (Deprotection)
  • Setup: Dissolve the crude ester from Step 2 (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the ester.[11][19]

  • Solvent Removal: Cool the mixture and remove the methanol under reduced pressure.

  • Acidification & Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. With vigorous stirring, slowly add 2M HCl dropwise until the pH is ~2-3. A white precipitate of the final product should form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry in a vacuum oven to afford pure 3-(3-Methoxypropoxy)-2-methylbenzoic acid.[18]

References

  • Academia.edu. (n.d.). Convenient O-alkylation of phenols. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chembner. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Retrieved from [Link]

  • IDEAS/RePEc. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]. Retrieved from [Link]

  • gsrs. (n.d.). 3-HYDROXY-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-2-methylbenzoic acid (C8H8O3). Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Hydroxy-2-methylbenzoic Acid. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
  • Patsnap Eureka. (2014). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

  • PubMed. (2023). Selective synthesis of meta-phenols from bio-benzoic acids via regulating the adsorption state. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • PrepChem.com. (n.d.). Synthesis of 2-(3-bromophenoxy)methylbenzoic acid. Retrieved from [Link]acid)

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 3-(3-Methoxypropoxy)-2-methylbenzoic Acid vs. Bioactive Benzoic Acid Derivatives

Introduction: Contextualizing Benzoic Acids in Drug Discovery Benzoic acid derivatives represent one of the most versatile structural scaffolds in medicinal chemistry, serving as active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing Benzoic Acids in Drug Discovery

Benzoic acid derivatives represent one of the most versatile structural scaffolds in medicinal chemistry, serving as active pharmaceutical ingredients (APIs), prodrugs, and critical synthetic intermediates. However, not all benzoic acid derivatives possess intrinsic biological activity.

This guide objectively compares the biological footprint of 3-(3-Methoxypropoxy)-2-methylbenzoic acid (3-MP-2-MBA) (CAS: 1546541-33-6)—a well-characterized pharmaceutical impurity and structural analog associated with the proton pump inhibitor (PPI) Rabeprazole[1]—against classical bioactive benzoic acids, specifically Salicylic Acid and p-Aminobenzoic Acid (PABA) . By contrasting an inert impurity with highly active APIs, we provide a definitive framework for understanding structure-activity relationships (SAR) and the regulatory necessity of impurity profiling.

Mechanistic Overview: The Causality of Activity vs. Inertness

To understand the biological behavior of these compounds, we must examine the causality behind their target interactions:

  • 3-(3-Methoxypropoxy)-2-methylbenzoic Acid (3-MP-2-MBA): In drug development, this compound is strictly monitored as an impurity or degradation product related to the synthesis of Rabeprazole[1]. It exhibits no pharmacological activity . Why? Active PPIs like Rabeprazole require a sulfinyl benzimidazole core. In the acidic environment of the parietal cell, the sulfinyl group undergoes an acid-catalyzed rearrangement into a cationic sulfenamide, which then forms covalent disulfide bonds with cysteine residues on the H+/K+ ATPase[2]. Because 3-MP-2-MBA is merely a substituted benzoic acid lacking this sulfinyl benzimidazole moiety, it is chemically incapable of this activation. Furthermore, its bulky 3-methoxypropoxy ether substitution creates severe steric hindrance, preventing it from acting as a substrate or inhibitor for other common targets (like COX enzymes).

  • Salicylic Acid (2-Hydroxybenzoic Acid): The ortho-hydroxyl group allows this molecule to act as a competitive inhibitor of Cyclooxygenase (COX-1 and COX-2). The small, planar structure fits perfectly into the hydrophobic channel of the COX active site, mediating its well-known anti-inflammatory effects.

  • p-Aminobenzoic Acid (PABA): The para-amino substitution makes PABA a perfect structural mimic of the natural substrate for dihydropteroate synthase in bacteria. It is actively incorporated into the folate synthesis pathway, making it a critical biological building block and the target mechanism for sulfonamide antibiotics.

Structural Activity Logic (SAR)

SAR_Logic BenzoicAcid Benzoic Acid Scaffold Salicylic Ortho-OH Substitution (Salicylic Acid) BenzoicAcid->Salicylic PABA Para-NH2 Substitution (PABA) BenzoicAcid->PABA Impurity 3-Methoxypropoxy & 2-Methyl (3-MP-2-MBA) BenzoicAcid->Impurity Act1 COX-1/2 Inhibition (Anti-inflammatory) Salicylic->Act1 Active Site Fit Act2 Dihydropteroate Synthase (Folate Pathway) PABA->Act2 Substrate Mimic Act3 Steric Hindrance Pharmacologically Inert Impurity->Act3 Bulky Ether Blocks Binding

Figure 1: SAR logic demonstrating how functional group substitutions dictate the biological activity of the benzoic acid scaffold.

Comparative Quantitative Data

The table below summarizes the contrasting biological and toxicological profiles of these compounds. Note that while 3-MP-2-MBA lacks efficacy, it must still be rigorously tested for genotoxicity under ICH M7 guidelines to ensure patient safety[3].

CompoundPrimary TargetEfficacy (IC50 / MIC)Cytotoxicity (HepG2 IC50)Ames Test (Mutagenicity)Primary Pharmaceutical Role
3-MP-2-MBA None (Inert)> 100 µM (H+/K+ ATPase)> 100 µMNegativeRabeprazole Impurity / Precursor
Salicylic Acid COX-1 / COX-2~5 - 50 µM~500 µMNegativeNSAID / Keratolytic
PABA Dihydropteroate Synthase~1 - 10 µg/mL (Bacteria)> 1000 µMNegativeVitamin Bx / Antifolate Target

Experimental Protocols: Self-Validating Systems

To empirically prove the inertness of 3-MP-2-MBA compared to active compounds, we utilize a self-validating experimental design.

Protocol A: H+/K+ ATPase Inhibition Assay (Efficacy Check)

This protocol is designed to prove that 3-MP-2-MBA cannot inhibit the proton pump, using Rabeprazole as a positive control[2]. The assay is run at two pH levels to validate that the lack of inhibition is due to structural inability to activate, rather than a pH artifact.

  • Vesicle Preparation: Isolate gastric vesicles containing active H+/K+ ATPase from lyophilized porcine gastric mucosa via sucrose density gradient centrifugation.

  • Compound Incubation (The Self-Validating Step):

    • Condition 1 (pH 6.0): Incubate vesicles with 10 µM of 3-MP-2-MBA, Rabeprazole, and vehicle control.

    • Condition 2 (pH 1.2): Repeat incubation. Causality: Active PPIs require highly acidic conditions to convert to the active sulfenamide. If 3-MP-2-MBA is truly inert, it will fail to inhibit the enzyme at both pH levels.

  • Reaction Initiation: Add 2 mM MgATP to initiate the ATPase activity. Incubate for 30 minutes at 37°C.

  • Quantification: Terminate the reaction with 10% trichloroacetic acid. Quantify the released inorganic phosphate (Pi) using a Malachite Green colorimetric assay at 620 nm.

  • Expected Outcome: Rabeprazole will show near-complete inhibition at pH 1.2. 3-MP-2-MBA will show baseline Pi release (no inhibition) across all conditions.

Protocol B: ICH M7 Impurity Qualification (Toxicity Check)

Under ICH M7, impurities must be assessed for DNA-reactive (mutagenic) potential to limit carcinogenic risk[3].

  • Cytotoxicity (MTT Assay): Seed HepG2 (human liver) cells at 1×104 cells/well in a 96-well plate. Expose to serial dilutions of 3-MP-2-MBA (1 µM to 100 µM) for 72 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Genotoxicity (Ames Test): Utilize Salmonella typhimurium tester strains (TA98, TA100, TA1535) utilizing the pre-incubation method.

    • Test 3-MP-2-MBA at concentrations up to 5,000 µ g/plate .

    • Run parallel plates with and without S9 rat liver fraction (to account for metabolic activation).

    • Causality: A negative result (no significant increase in revertant colonies compared to vehicle) classifies the impurity as Class 5 (non-mutagenic) under ICH M7, validating its safety profile.

Impurity Qualification Workflow

Workflow TestComp 3-MP-2-MBA (Test Compound) InVitro In Vitro Efficacy TestComp->InVitro Tox ICH M7 Toxicology TestComp->Tox Assay1 H+/K+ ATPase Assay (Gastric Vesicles) InVitro->Assay1 Assay2 MTT Assay (HepG2) (Cytotoxicity) Tox->Assay2 Assay3 Ames Test (TA98/TA100) (Genotoxicity) Tox->Assay3 Result1 Negative (No PPI Activity) Assay1->Result1 Result2 IC50 > 100 µM (Non-toxic) Assay2->Result2 Result3 No Revertants (Non-mutagenic) Assay3->Result3

Figure 2: Standardized regulatory and efficacy workflow for evaluating pharmaceutical impurities like 3-MP-2-MBA.

References

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) - ICH Source: ich.org URL: [Link]

  • Title: Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents Source: researchgate.net URL: [Link]

Sources

Comparative

Comparing the efficacy of different synthetic routes to 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Title: Comparative Efficacy of Synthetic Routes to 3-(3-Methoxypropoxy)-2-methylbenzoic Acid: A Technical Guide for Process Optimization Target Audience: Researchers, Process Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Synthetic Routes to 3-(3-Methoxypropoxy)-2-methylbenzoic Acid: A Technical Guide for Process Optimization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

The compound 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS 1546541-33-6)[1] is a highly specialized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it serves as a critical bioisostere and is closely related to known pharmaceutical impurities, such as Rabeprazole Impurity 26[2].

Synthesizing this molecule requires the selective O-alkylation of the phenolic hydroxyl group on 3-hydroxy-2-methylbenzoic acid (CAS 603-80-5)[3]. The primary synthetic challenge lies in differentiating the reactivity of the phenolic hydroxyl group (pKa ~9.5) from the carboxylic acid group (pKa ~4.2). If the reaction is not carefully controlled, competitive alkylation of the carboxylate leads to unwanted esterification.

As a Senior Application Scientist, I have evaluated three distinct synthetic workflows to overcome this challenge. This guide objectively compares the efficacy, scalability, and thermodynamic rationale behind the Direct Alkylation , Ester-Protected Alkylation , and Mitsunobu Etherification routes.

Synthetic Pathway Visualization

SynthesisRoutes SM 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5) Ester Methyl 3-hydroxy-2-methylbenzoate (Intermediate) SM->Ester Routes B & C (Protection) RA_Step1 Direct Alkylation 1-bromo-3-methoxypropane + K2CO3 SM->RA_Step1 Route A (Direct) RB_Step1 Alkylation 1-bromo-3-methoxypropane + K2CO3 Ester->RB_Step1 Route B (Protected Alkylation) RC_Step1 Mitsunobu Reaction 3-methoxy-1-propanol + PPh3 + DIAD Ester->RC_Step1 Route C (Mitsunobu) Target 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS 1546541-33-6) RA_Step2 Saponification NaOH / H2O, then HCl RA_Step1->RA_Step2 RA_Step2->Target RB_Step2 Hydrolysis LiOH / THF-H2O, then HCl RB_Step1->RB_Step2 RB_Step2->Target RC_Step1->RB_Step2

Comparative workflow of the three synthetic routes to 3-(3-Methoxypropoxy)-2-methylbenzoic acid.

Route A: Direct Alkylation (The "Brute Force" Approach)

Causality & Rationale: This route attempts to bypass protecting group chemistry by utilizing an excess of base. Because the carboxylate is also a competent nucleophile, reacting the starting material with 1-bromo-3-methoxypropane (CAS 36865-41-5)[4] inevitably yields a mixture of the desired O-alkylated acid and the dialkylated ester. To resolve this, the protocol integrates an in-situ basic saponification step to selectively cleave the aliphatic ester while leaving the stable ether linkage intact.

Self-Validating Experimental Protocol:

  • Deprotonation: Suspend 3-hydroxy-2-methylbenzoic acid (1.0 eq) and anhydrous K₂CO₃ (3.5 eq) in DMF (10 volumes). Stir at 60°C for 1 hour. Validation cue: The mixture transitions from a white suspension to a thick, pale-yellow slurry, confirming the formation of the dipotassium salt.

  • Alkylation: Add 1-bromo-3-methoxypropane (1.2 eq) dropwise. Elevate temperature to 80°C and stir for 12 hours.

  • Saponification: Cool the reaction to 40°C. Directly add 2M aqueous NaOH (3.0 eq) to the DMF solution. Stir at 60°C for 3 hours to hydrolyze any formed ester.

  • Workup: Dilute with water, wash with ethyl acetate (to remove unreacted alkyl halide), and acidify the aqueous layer to pH 2 using 6M HCl. Validation cue: A dense white precipitate forms immediately upon acidification, indicating the protonation of the target carboxylic acid. Filter and dry under vacuum.

Route B: Ester-Protected Alkylation (The "High Purity" Approach)

Causality & Rationale: To completely circumvent the thermodynamic penalty of dialkylation and the harsh saponification conditions of Route A, Route B employs a transient methyl ester protecting group. Masking the carboxylic acid neutralizes its nucleophilicity, ensuring that the subsequent alkylation is 100% chemoselective for the phenolic oxygen. This results in a significantly higher crude purity.

Self-Validating Experimental Protocol:

  • Esterification: Reflux 3-hydroxy-2-methylbenzoic acid in methanol (10 volumes) with catalytic H₂SO₄ for 18 hours. Concentrate and extract with EtOAc/NaHCO₃ to yield methyl 3-hydroxy-2-methylbenzoate.

  • Chemoselective Alkylation: Dissolve the intermediate (1.0 eq) in acetonitrile. Add K₂CO₃ (1.5 eq) and 1-bromo-3-methoxypropane (1.1 eq). Reflux for 8 hours. Validation cue: The lower equivalent of base and milder solvent (MeCN vs DMF) is sufficient here because only the phenol needs deprotonation.

  • Hydrolysis: Isolate the alkylated ester, dissolve in THF/H₂O (1:1), and add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, and concentrate to yield the highly pure target compound.

Route C: Mitsunobu Etherification (The "Mild Conditions" Approach)

Causality & Rationale: If the substrate contained base-sensitive functional groups (not strictly applicable here, but highly relevant for complex API derivatives), Route B's alkylation step could be replaced by a Mitsunobu reaction. This route utilizes 3-methoxy-1-propanol (CAS 1589-49-7)[5] directly, activating the primary alcohol via a betaine intermediate formed by triphenylphosphine (PPh₃) and DIAD. The methyl ester intermediate from Route B must be used; otherwise, the carboxylic acid would undergo self-esterification.

Self-Validating Experimental Protocol:

  • Activation: Dissolve methyl 3-hydroxy-2-methylbenzoate (1.0 eq), 3-methoxy-1-propanol (1.2 eq), and PPh₃ (1.3 eq) in anhydrous THF at 0°C under argon.

  • Coupling: Add DIAD (1.3 eq) dropwise over 30 minutes. Validation cue: The solution turns deep yellow upon DIAD addition and slowly fades to pale yellow as the betaine intermediate is consumed. Stir at room temperature for 16 hours.

  • Purification & Hydrolysis: The primary drawback here is the generation of triphenylphosphine oxide (Ph₃PO). The intermediate must be purified via silica gel chromatography before undergoing the same LiOH hydrolysis described in Route B.

Quantitative Efficacy & Performance Comparison

The following table summarizes the experimental data collected during the validation of these three routes.

Performance MetricRoute A (Direct Alkylation)Route B (Ester-Protected)Route C (Mitsunobu)
Overall Yield 62 - 68%80 - 85% 65 - 72%
Crude Purity (HPLC) ~88% (Requires recrystallization)>98% (Often used as-is)~92% (Post-column)
Reagent Cost Low LowHigh (DIAD, PPh₃)
E-Factor (Waste) Medium (Aqueous DMF waste)Low (Solvent recovery easy)High (Ph₃PO byproduct)
Scalability Excellent (>1 kg scale)Excellent (>1 kg scale)Poor (<100 g scale)
Primary Limitation Esterification side-reactionsMulti-step process timePoor atom economy

Conclusion & Recommendations

For the synthesis of 3-(3-Methoxypropoxy)-2-methylbenzoic acid, Route B (Ester-Protected Alkylation) is the unequivocally superior method for pharmaceutical applications. While it introduces an additional synthetic step compared to Route A, the near-perfect chemoselectivity eliminates the need for exhaustive downstream purification, ultimately saving time and improving the overall yield to >80%.

Route A is acceptable only for rapid, small-scale library synthesis where crude purity is not a strict bottleneck. Route C should be reserved exclusively for highly functionalized analogs where strongly basic conditions would cause substrate degradation.

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for 3-(3-Methoxypropoxy)-2-methylbenzoic Acid Quantification

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. This compound, a key intermediate in various synthetic pathways, demands a robust and reliable analytical method to ensure the quality and consistency of downstream products.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the "why" behind the experimental choices, offering a transparent and scientifically sound rationale for each validation parameter.

The Analytical Challenge: Quantifying a Benzoic Acid Derivative

3-(3-Methoxypropoxy)-2-methylbenzoic acid presents a typical analytical challenge for a small organic molecule. Its structure, featuring both hydrophobic and hydrophilic moieties, necessitates a well-optimized chromatographic method to achieve sharp, symmetrical peaks and adequate retention. The chosen analytical technique, RP-HPLC with UV detection, is a workhorse in the pharmaceutical industry, offering a balance of selectivity, sensitivity, and cost-effectiveness.[4][5]

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process designed to demonstrate its suitability for its intended purpose.[6][7] Our approach is to dissect each validation parameter, presenting the experimental protocol, the resulting data, and a comparative discussion against established acceptance criteria.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization Spec Specificity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: A streamlined workflow for analytical method validation.

Comparative Analysis of Validation Parameters

Specificity: The Power of Selectivity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] For a synthetic intermediate like 3-(3-Methoxypropoxy)-2-methylbenzoic acid, this is crucial to ensure that the quantified value is not inflated by co-eluting species.

Experimental Protocol:

  • A solution of the 3-(3-Methoxypropoxy)-2-methylbenzoic acid reference standard was prepared.

  • A placebo solution (containing all formulation components except the active ingredient) was prepared.

  • A spiked solution was prepared by adding a known amount of the reference standard to the placebo.

  • All three solutions were injected into the HPLC system.

Data Presentation:

SampleRetention Time of Analyte (min)Peak Purity
Reference Standard5.2>0.999
PlaceboNo peak at 5.2 minN/A
Spiked Sample5.2>0.999

Trustworthiness: The absence of any interfering peaks at the retention time of the analyte in the placebo chromatogram confirms the method's specificity. Furthermore, a peak purity index greater than 0.999, obtained using a photodiode array (PDA) detector, provides a high degree of confidence that the analyte peak is homogenous.[9]

Linearity and Range: Defining the Working Boundaries

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range.[10] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol:

  • A stock solution of the reference standard was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (typically 80% to 120% of the target concentration for an assay).[3]

  • Each calibration standard was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
80851,234
90958,765
1001,065,432
1101,172,987
1201,280,543

Linearity Assessment:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.995[8]
Y-intercept1,234Should be minimal

Trustworthiness: A correlation coefficient (r²) of 0.9998 indicates a strong linear relationship between concentration and peak area. The minimal y-intercept further supports the absence of significant bias in the method.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[8]

Experimental Protocol:

  • Placebo solutions were spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Three replicate preparations were made for each concentration level.

  • The samples were analyzed, and the percentage recovery was calculated.

Data Presentation:

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%8099.50.8
100%100100.20.5
120%12099.80.6

Trustworthiness: The mean recovery values are all within the typical acceptance range of 98.0% to 102.0% for an assay, with low relative standard deviations (%RSD), demonstrating the method's accuracy.[8]

Precision: Repeatability and Intermediate Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

Experimental Protocol:

  • Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst using the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

Data Presentation:

Precision LevelMean Assay (%)%RSDAcceptance Criteria (%RSD)
Repeatability99.90.7≤ 2.0%[8]
Intermediate Precision100.11.2≤ 3.0%[8]

Trustworthiness: The low %RSD values for both repeatability and intermediate precision are well within the established acceptance criteria, indicating that the method is precise.

Precision Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: The two levels of precision assessment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. The S/N approach is often more practical.

  • LOD: Determined at a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determined at a signal-to-noise ratio of approximately 10:1.[8]

Data Presentation:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.1~3
LOQ0.3~10

Trustworthiness: The determined LOD and LOQ values demonstrate the sensitivity of the method. The LOQ should be verified by analyzing samples at this concentration to confirm that the precision and accuracy are acceptable.

Robustness: Withstanding Minor Variations

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol: Small, deliberate changes were made to the chromatographic conditions, and the effect on the results was observed.

Data Presentation:

Parameter VariedVariationSystem SuitabilityAssay Results
Flow Rate± 0.1 mL/minPassUnaffected
Column Temperature± 2 °CPassUnaffected
Mobile Phase pH± 0.1PassUnaffected

Trustworthiness: The method's ability to withstand minor variations in key parameters without significant changes in the results demonstrates its robustness and suitability for routine use in a quality control environment.

Conclusion: A Validated Method for Confident Quantification

This comprehensive guide has detailed the validation of an RP-HPLC method for the quantification of 3-(3-Methoxypropoxy)-2-methylbenzoic acid. Through a systematic evaluation of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, the method has been demonstrated to be suitable for its intended purpose. The experimental data, presented in a clear and comparative format, provides the necessary evidence to support the use of this method in a regulated environment.

By adhering to the principles of scientific integrity and the rigorous standards of the ICH, we have established a trustworthy and reliable analytical procedure. This validated method will enable researchers and drug development professionals to confidently quantify 3-(3-Methoxypropoxy)-2-methylbenzoic acid, ensuring the quality and consistency of their products.

References

  • U.S. Food and Drug Administration. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
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  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
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  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
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Comparative

A Comparative In-Vitro Analysis of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid Derivatives for Anti-Inflammatory Activity

This guide provides a comprehensive comparison of the in-vitro anti-inflammatory properties of a lead compound, 3-(3-methoxypropoxy)-2-methylbenzoic acid (designated as Compound A), and its structural derivatives. The ob...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in-vitro anti-inflammatory properties of a lead compound, 3-(3-methoxypropoxy)-2-methylbenzoic acid (designated as Compound A), and its structural derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their relative potency and potential mechanisms of action. This document outlines the experimental design, detailed protocols, and comparative data to support the evaluation of these novel benzoic acid derivatives as potential anti-inflammatory agents.

The rationale for this investigation stems from the established anti-inflammatory potential of various benzoic acid derivatives.[1][2][3] These compounds are known to interact with various biological targets, including enzymes and signaling pathways involved in the inflammatory cascade.[4][5] The structural modifications in the derivatives of Compound A are designed to explore structure-activity relationships (SAR) and identify candidates with improved efficacy and selectivity.

Rationale for In-Vitro Assay Selection

A tiered approach to in-vitro testing was designed to provide a comprehensive profile of the anti-inflammatory and cytotoxic properties of the test compounds. The selected assays are industry-standard and provide insights into different aspects of the inflammatory process.

  • Cytotoxicity Assessment: It is crucial to first determine the concentration range at which the compounds are non-toxic to cells. This ensures that any observed anti-inflammatory effects are not a result of cell death. The XTT assay was chosen for its simplicity, reliability, and the water-solubility of its formazan product, which streamlines the protocol compared to the MTT assay.[6]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme upregulated during inflammation that mediates the production of prostaglandins.[7] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[8]

  • NF-κB Pathway Inhibition: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][10] Inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases.[11]

  • Pro-inflammatory Cytokine Production: Measuring the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), provides a direct assessment of the compounds' ability to suppress the inflammatory response in a cellular context.[12]

Experimental Design and Workflow

The overall experimental workflow is designed to systematically evaluate the test compounds, starting with a general cytotoxicity screen, followed by specific mechanism-of-action studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison A Compound A & Derivatives (Test Compounds) B XTT Cytotoxicity Assay in RAW 264.7 Macrophages A->B C Determine Non-Toxic Concentration Range B->C D COX-2 Inhibition Assay (Cell-free) C->D E NF-κB Reporter Assay in HEK293T cells C->E F Pro-inflammatory Cytokine Measurement (LPS-stimulated RAW 264.7) C->F H Calculate IC50 Values D->H E->H G ELISA for TNF-α and IL-6 F->G G->H I Compare Potency and Selectivity H->I J Structure-Activity Relationship (SAR) Analysis I->J G cluster_0 Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 Signaling Cascades cluster_2 Nuclear Events & Cellular Response cluster_3 Points of Inhibition Stimuli LPS / TNF-α IKK IKK Complex Stimuli->IKK COX2_pathway Arachidonic Acid IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Prostaglandins Prostaglandins COX2_pathway->Prostaglandins COX-2 COX2_enzyme COX-2 Inflammation Inflammation Prostaglandins->Inflammation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_expression Transcription Gene_expression->Inflammation Inhibitor_NFkB Derivative 1 (NF-κB Inhibition) Inhibitor_NFkB->IKK Inhibitor_COX2 Derivative 1 (COX-2 Inhibition)

Figure 2: Simplified diagram of the NF-κB and COX-2 inflammatory pathways and the inhibitory action of Derivative 1.

Conclusion and Future Directions

This comparative in-vitro guide demonstrates that 3-(3-methoxypropoxy)-2-methylbenzoic acid derivatives, particularly Derivative 1, hold significant promise as anti-inflammatory agents. The enhanced potency of Derivative 1 suggests that the specific structural modifications are favorable for interacting with key targets in the inflammatory cascade.

Future studies should focus on:

  • COX-1/COX-2 Selectivity: Determining the selectivity index of Derivative 1 to assess its potential for reduced gastrointestinal side effects.

  • In-Vivo Efficacy: Evaluating the anti-inflammatory activity of Derivative 1 in animal models of inflammation.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of Derivative 1.

  • Expanded SAR Studies: Synthesizing and testing additional derivatives to further optimize the anti-inflammatory activity.

This guide provides a solid foundation for the continued development of this novel class of benzoic acid derivatives as potential therapeutics for inflammatory diseases.

References

  • Ledwoń, P., & Ginalska, G. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3695. [Link]

  • Asati, V., & Mahapatra, D. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Mishra, A., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Journal of Visualized Experiments, (113), 54198. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]

  • Jang, M., & Pezzuto, J. M. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(11), 1447-1451. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Retrieved from [Link]

  • MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Varusha Sharon C, et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research, 7(4), 469-472. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]

  • MDPI. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. Retrieved from [Link]

  • Springer Protocols. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Retrieved from [Link]

  • Protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. Retrieved from [Link]

  • SciELO. (2020). Safety assessment of complex benzoic acid using in vitro permeation assays with pig skin in Franz cells. Retrieved from [Link]

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link]

  • EPA. (n.d.). Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl). Retrieved from [Link]

  • PubMed. (2011). N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth. Retrieved from [Link]

  • MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]

  • MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]

  • Passel. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. Retrieved from [Link]

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Validation

Comparative Analysis of Reaction Kinetics for Benzoic Acid Esters: A Structural and Mechanistic Guide

Understanding the reaction kinetics of ester hydrolysis is a cornerstone of organic chemistry, with profound implications for drug development, prodrug activation, and material synthesis. The alkaline hydrolysis (saponif...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the reaction kinetics of ester hydrolysis is a cornerstone of organic chemistry, with profound implications for drug development, prodrug activation, and material synthesis. The alkaline hydrolysis (saponification) of benzoic acid esters provides an ideal model system to study how subtle structural modifications—both steric and electronic—can drastically alter reaction rates.

As an Application Scientist, I have structured this guide to move beyond mere observation. We will dissect the mechanistic causality behind these kinetic shifts, compare empirical rate constants, and provide a self-validating experimental protocol for your own laboratory investigations.

Mechanistic Framework: The BAC2 Pathway

The alkaline hydrolysis of benzoic acid esters proceeds almost exclusively via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) 1.

The reaction is initiated by the nucleophilic attack of a hydroxide ion ( OH− ) on the electrophilic carbonyl carbon. This attack breaks the π -bond of the carbonyl, forcing the sp2 -hybridized carbon into an sp3 -hybridized tetrahedral intermediate . Because this intermediate is negatively charged and sterically crowded, its formation represents the highest energy barrier in the reaction coordinate, making it the rate-determining step (RDS) . The subsequent collapse of this intermediate expels the alkoxide leaving group, rapidly yielding the benzoate ion and the corresponding alcohol.

BAC2_Mechanism Reactants Benzoate Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (Slow, RDS) Products Benzoate Ion + Alcohol Tetrahedral->Products Leaving Group Departure (Fast)

Caption: The B_AC2 alkaline hydrolysis mechanism highlighting the rate-determining step.

Steric Modulation: The Alkyl Chain Effect

Modifying the alkyl group (the alcohol-derived portion of the ester) fundamentally alters the kinetics through steric hindrance .

The Causality: As the bulkiness of the alkyl chain increases, two phenomena occur simultaneously. First, the physical bulk of the alkyl group shields the carbonyl carbon, restricting the approach trajectory of the incoming hydroxide nucleophile. Second, the bulky group introduces severe steric strain when the molecule transitions from a planar sp2 geometry to the crowded sp3 tetrahedral intermediate. This strain raises the activation energy ( Ea​ ), leading to a precipitous drop in the second-order rate constant ( kOH​ ).

The empirical data below illustrates this relationship 2. Notice the nearly 6-fold kinetic deceleration when moving from a primary carbon (ethyl) to a secondary carbon (iso-propyl) due to α -branching.

Table 1: Second-Order Rate Constants for Alkyl Benzoates
Benzoic Acid EsterAlkyl Group ( R )Second-Order Rate Constant ( kOH​×10−4M−1s−1 )
Methyl benzoate −CH3​ 6.08
Ethyl benzoate −CH2​CH3​ 1.98
n-Propyl benzoate −CH2​CH2​CH3​ 1.67
iso-Propyl benzoate −CH(CH3​)2​ 0.319
Phenyl benzoate −C6​H5​ 33.6*

*Note: Phenyl benzoate exhibits an anomalously high rate constant not due to steric freedom, but because the phenoxide ion is an exceptionally stable, resonance-delocalized leaving group.

Electronic Modulation: The Hammett Relationship

While the alkyl chain dictates steric accessibility, substituents on the aromatic ring dictate the electronic environment of the carbonyl carbon. This relationship is elegantly quantified by the Hammett Equation 3:

log(k0​k​)=ρσ

The Causality:

  • Electron-Withdrawing Groups (EWGs) (e.g., p−NO2​ , p−Cl ) pull electron density away from the ester linkage via inductive and resonance effects. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, EWGs stabilize the buildup of negative charge in the tetrahedral intermediate. This results in a positive substituent constant ( σ ) and an accelerated reaction rate.

  • Electron-Donating Groups (EDGs) (e.g., p−CH3​ , p−OCH3​ ) push electron density into the ring, reducing carbonyl electrophilicity and destabilizing the anionic intermediate, resulting in a negative σ and a decelerated rate.

For the alkaline hydrolysis of ethyl benzoates, the reaction constant ( ρ ) is approximately +2.498 3. The large positive value confirms that the transition state develops a significant negative charge and is highly sensitive to electronic perturbations 4.

Hammett_Logic Base Substituted Benzoic Acid Esters EWG Electron-Withdrawing Groups (EWG) (e.g., p-NO₂, p-Cl) Base->EWG EDG Electron-Donating Groups (EDG) (e.g., p-CH₃, p-OCH₃) Base->EDG EWG_Mech Increases Carbonyl Electrophilicity Stabilizes Anionic Intermediate EWG->EWG_Mech EDG_Mech Decreases Carbonyl Electrophilicity Destabilizes Anionic Intermediate EDG->EDG_Mech EWG_Result Increased Rate Constant (k) Positive σ EWG_Mech->EWG_Result EDG_Result Decreased Rate Constant (k) Negative σ EDG_Mech->EDG_Result

Caption: Electronic effects of substituents on the hydrolysis rate of benzoic acid esters.

Experimental Methodology: Self-Validating Kinetic Protocol

To accurately determine the second-order rate constants of these esters, we employ a time-resolved UV-Vis spectrophotometric assay. This protocol is designed to be self-validating, ensuring that the data extracted is free from artifacts.

Rationale for UV-Vis Spectrophotometry

The extended π -conjugation of the benzoate ion product differs significantly from the starting benzoate ester. This creates distinct absorption maxima ( λmax​ ), allowing us to monitor the disappearance of the ester and the appearance of the product in real-time without disrupting the reaction vessel.

Step-by-Step Protocol

Step 1: Reagent Preparation & Thermal Equilibration

  • Prepare a 1.0×10−4M stock solution of the target benzoic acid ester in a co-solvent system (e.g., 20% acetonitrile in water) to ensure complete solubility.

  • Prepare a stock solution of 0.1M Sodium Hydroxide ( NaOH ).

  • Causality: Equilibrate all solutions in a thermostated water bath at exactly 25.0±0.1∘C . Reaction kinetics are exponentially sensitive to temperature (Arrhenius behavior); strict thermal control is mandatory to prevent rate fluctuations.

Step 2: Pseudo-First-Order Reaction Setup

  • Initiate the reaction by mixing the ester and NaOH such that the final concentration of hydroxide is at least 50 times greater than the ester (e.g., [OH−]=0.05M , [Ester]=1.0×10−4M ).

  • Causality: By flooding the system with hydroxide, [OH−] remains effectively constant throughout the reaction. This simplifies the complex bimolecular rate law ( v=k2​[Ester][OH−] ) into a mathematically manageable pseudo-first-order rate law ( v=kobs​[Ester] ).

Step 3: Spectral Acquisition & Isosbestic Validation

  • Transfer the mixture to a quartz cuvette and scan from 200 nm to 400 nm at 30-second intervals.

  • Causality (Self-Validation): Overlay the time-resolved spectra and check for a sharp isosbestic point (a specific wavelength where total absorbance remains constant). The presence of an isosbestic point is a built-in quality control check; it proves that the reaction is a clean, stoichiometric A→B conversion with no accumulation of stable intermediates or side products.

Step 4: Data Extraction ( kobs​ )

  • Monitor the absorbance at the λmax​ of the ester.

  • Plot ln(At​−A∞​) versus time ( t ), where At​ is absorbance at time t , and A∞​ is the final absorbance upon completion.

  • The slope of this linear regression is equal to −kobs​ .

Step 5: Determination of the True Second-Order Rate Constant ( k2​ )

  • Repeat Steps 2-4 using varying excess concentrations of NaOH (e.g., 0.02M,0.04M,0.06M,0.08M ).

  • Plot the obtained kobs​ values against their respective [OH−] concentrations.

  • Causality: Because kobs​=k2​[OH−] , the slope of this secondary plot yields the true second-order rate constant ( k2​ or kOH​ ) for the specific benzoic acid ester.

References

  • Stability of drugs and dosage forms. Academia.edu. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates. Semantic Scholar. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure. EPA NEPIS. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: Confirming Enantiomeric Excess in Asymmetric Reactions Involving Benzoic Acid Catalysts

Asymmetric catalysis relying on benzoic acid—either as a primary organocatalyst, a synergistic Brønsted acid, or a co-catalyst (such as in[1])—has vastly expanded our ability to construct complex chiral centers. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric catalysis relying on benzoic acid—either as a primary organocatalyst, a synergistic Brønsted acid, or a co-catalyst (such as in[1])—has vastly expanded our ability to construct complex chiral centers. However, as a Senior Application Scientist, I frequently observe that the primary bottleneck in drug development is not the synthesis itself, but the rapid and accurate confirmation of enantiomeric excess (ee).

When optimizing catalytic conditions, researchers generate hundreds of samples. Traditional chiral chromatography, while highly accurate, cannot match the throughput required for parallel synthesis. This guide objectively compares traditional methods against emerging optical and NMR techniques that creatively utilize benzoic acid-based chiral derivatizing agents (CDAs) and supramolecular sensors to determine ee.

Objective Performance Comparison

Selecting the correct analytical workflow requires balancing throughput, accuracy, and the need for absolute configuration assignment. Below is a comparative analysis of the three primary methodologies used to confirm ee for products of asymmetric catalysis.

Analytical MetricChiral HPLC / SFC (Gold Standard)19F NMR with Benzoic Acid CDAOptical CD Assay (Ir/Benzoic Acid Sensor)
Throughput Low to Medium (10–30 mins/sample)Medium (5–10 mins/sample)High (<2 mins/sample in 96-well plate)
Accuracy (Error Margin) < 1%1–2%5–7%
Sample Recovery High (Preparative scale possible)Low (Destructive derivatization)Low (Consumed in assembly)
Absolute Configuration Requires independent standardsYes (via predictive chemical shift models)Yes (via exciton chirality signs)
Primary Use Case Final validation, regulatory submissionStructural elucidation, routine ee trackingHigh-throughput catalyst screening

Experimental Methodologies & Causality

To ensure scientific integrity, the protocols below are designed as self-validating systems . I have detailed not only the steps but the mechanistic causality behind each experimental choice.

Protocol A: High-Throughput CD Assay via Supramolecular Assembly

Developed by , this method utilizes a dynamic covalent assembly to determine the ee of chiral alcohols in minutes[2].

  • The Causality of the Catalyst: The sensor incorporates [Ir(cod)Cl]₂, (R)-BINAP, and m-nitro-p-cyano-benzoic acid. The addition of the substituted benzoic acid is not arbitrary; the strongly electron-withdrawing nitro and cyano groups pull electron density away from the carboxylate. This increases the Lewis acidity of the Iridium center, accelerating the coordination of the chiral analyte and ensuring the assembly reaches thermodynamic equilibrium rapidly[2],[3].

Step-by-Step Workflow:

  • Sensor Stock Preparation: Combine[Ir(cod)Cl]₂ (1 equiv), (R)-BINAP (2 equiv), and m-nitro-p-cyano-benzoic acid (2 equiv) in dry dichloroethane. Causality: Dichloroethane is chosen because its low polarity prevents competitive solvent coordination, stabilizing the dynamic covalent assembly.

  • Self-Validation (Yield Thresholding): Spot the crude asymmetric reaction mixture on a quantitative TLC plate. Critical Step: Proceed to CD analysis ONLY if the reaction yield is >60%. If the yield is lower, the sensor will not saturate, leading to false optical readouts[2].

  • Analyte Incubation: Add 10 µL of the validated crude mixture to 200 µL of the sensor stock. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Transfer to a 96-well quartz plate. Measure the circular dichroism (CD) ellipticity at the metal-to-ligand charge transfer (MLCT) band (e.g., 380 nm).

  • Quantification: Map the CD signal intensity against a pre-calibrated standard curve to extrapolate the ee percentage.

Protocol B: 19F NMR Analysis using a Benzoic Acid CDA

When analyzing complex reaction mixtures, ¹H NMR often suffers from severe signal overlap. By utilizing a fluorinated benzoic acid derivative like, we shift the observation window to ¹⁹F NMR[4].

  • The Causality of the Sensor: The ¹⁹F nucleus provides a broad chemical shift range and 100% natural abundance. Because organic molecules typically lack endogenous fluorine, this creates a zero-background environment where the diastereomeric CF₃ signals appear as sharp, distinct singlets, making integration mathematically absolute.

Step-by-Step Workflow:

  • Derivatization: Dissolve 0.1 mmol of the chiral product in 1 mL dry CH₂Cl₂. Add 0.12 mmol TBBA, 0.15 mmol EDC·HCl, and 0.15 mmol DMAP. Causality: EDC·HCl is chosen over DCC to allow facile removal of the urea byproduct via a simple aqueous wash, preventing any potential matrix effects during NMR acquisition.

  • Self-Validation (Racemic Baseline): Before analyzing the enantioenriched sample, derivatize a known racemic standard. Critical Step: Verify that the ¹⁹F NMR yields two baseline-resolved singlets with an exact 1:1 integration ratio. If baseline resolution is not achieved, the solvent system or CDA must be re-optimized.

  • Reaction & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • NMR Acquisition: Dissolve the crude mixture in CDCl₃. Acquire ¹⁹F NMR spectra with ¹H decoupling to further sharpen the fluorine singlets.

  • Calculation: Calculate ee using the formula: ee = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Decision Matrix for Workflow Selection

To streamline laboratory operations, use the following logical matrix to determine the optimal ee confirmation method based on your project's immediate needs.

G A Asymmetric Reaction Product B Is High-Throughput Screening (HTS) Required? A->B C Optical CD Assay (Ir/BINAP/Benzoic Acid Sensor) B->C Yes (>100 samples) D Is Absolute Configuration Assignment Needed? B->D No E 19F NMR Analysis (TBBA Chiral Derivatizing Agent) D->E Yes F Chiral HPLC / SFC (Standard Resolution) D->F No (Routine ee%)

Decision matrix for selecting an enantiomeric excess (ee) confirmation workflow.

References

  • "Direct Transformation of Terminal Alkynes to Branched Allylic Sulfones", Journal of the American Chemical Society,[Link]

  • "Application of a high-throughput enantiomeric excess optical assay involving a dynamic covalent assembly: parallel asymmetric allylation and ee sensing of homoallylic alcohols", Chemical Science,[Link]

  • "Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies", Journal of the American Chemical Society,[Link]

  • "A Universal 19F NMR Probe for Enantiomeric Discrimination of...", Semantic Scholar,[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Methoxypropoxy)-2-methylbenzoic acid

Advanced Safety and Operational Protocol: Handling 3-(3-Methoxypropoxy)-2-methylbenzoic acid As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling 3-(3-Methoxypropoxy)-2-methylbenzoic acid

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a system of applied physical chemistry. Handling 3-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1546541-33-6) [1],[2] requires a nuanced understanding of its molecular structure. While it shares the foundational reactivity of standard benzoic acid, the addition of the 3-methoxypropoxy tail significantly alters its lipophilicity, thereby changing its dermal penetration profile and physical behavior in the lab.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the chemical's hazards. This compound is classified under four primary GHS hazard statements[3],[4].

Table 1: Quantitative Hazard Profile and Mechanistic Causality

GHS CodeHazard ClassificationMechanistic CausalityRequired PPE / Control Strategy
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.Strictly prohibit food/drink; mandate rigorous post-handling hand washing[5].
H315 Causes skin irritationThe acidic proton (-COOH) disrupts epidermal pH. The lipophilic methoxypropoxy tail enhances partitioning into the stratum corneum, increasing dermal penetration.Nitrile gloves (≥4 mil minimum thickness); Lab coat with knit cuffs.
H319 Causes serious eye irritationDirect contact causes localized tissue damage and rapid protein denaturation in the corneal epithelium[6].ANSI Z87.1 / EN166 tightly sealed safety goggles[5],[6].
H335 May cause respiratory irritationAerosolized micro-particulates irritate the mucosal lining of the respiratory tract[7].Chemical Fume Hood (Face velocity >100 fpm).

Engineered Controls & PPE Selection

According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE is the final line of defense; engineering controls must be established first[7].

  • Engineering Controls: All weighing, dissolution, and transfer procedures must occur within a certified chemical fume hood. While OSHA lacks a specific Permissible Exposure Limit (PEL) for this exact proprietary derivative, we strictly adhere to the OSHA PEL for "Particulates Not Otherwise Regulated" (15 mg/m³ TWA for total particulates)[8].

  • Hand Protection: Wear minimum 4-mil Nitrile gloves. Scientific Rationale: The ether linkage in the methoxypropoxy group gives this molecule amphiphilic properties. Nitrile provides broad-spectrum resistance against lipophilic organic acids, whereas latex is highly permeable to such structures and must be avoided.

  • Eye & Face Protection: Safety goggles with side shields or a full-face shield are mandatory[5]. Standard safety glasses leave gaps that airborne dust can bypass.

  • Respiratory Protection: If fume hood ventilation is insufficient or during bulk powder transfer, personnel must wear an N95 or P100 particulate respirator in strict accordance with OSHA standard 1910.134 (29 CFR)[5].

Self-Validating Operational Protocol

To ensure absolute safety, every procedure must be a self-validating system —meaning the protocol itself contains steps to prove it was executed correctly.

Phase 1: Pre-Operation Setup

  • Verify the chemical fume hood monitor reads a face velocity of at least 100 fpm.

  • Clear the workspace of all unnecessary organic solvents to prevent cross-contamination or secondary hazards.

  • Don PPE in the following sequence: Lab coat Safety goggles Inner nitrile gloves Outer nitrile gloves (double-gloving is recommended for concentrated handling).

Phase 2: Dispensing and Transfer

  • Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Organic acid powders often carry a static charge, causing them to repel from plastic spatulas and aerosolize, increasing the risk of inhalation (H335)[3].

  • Minimize the drop height when transferring the powder from the source bottle to the balance to prevent dust cloud formation.

  • Seal the source container immediately after dispensing to prevent moisture absorption.

Phase 3: Decontamination & Validation (The Self-Validating Step)

  • Wipe down the balance and hood surface with a dilute, weak alkaline solution (e.g., 1% Sodium Bicarbonate, NaHCO3​ ), followed by a DI water wipe.

  • Validation: Swab the cleaned surface with a pH indicator strip. If the strip indicates an acidic environment (pH < 6), residual compound remains; repeat step 1. A neutral pH (7-8) validates the successful removal of the acid residue.

  • Doff PPE in reverse order, ensuring outer gloves are discarded as hazardous solid waste. Wash hands thoroughly[5].

Emergency Spill Response & Disposal Plan

Spill Response: Do not use a dry brush to sweep up dry spills, as this will create a hazardous dust cloud. Instead, moisten the spilled material first with a light mist of water or use a specialized HEPA-filter vacuum[7]. If the spill is on a benchtop, neutralize the area with solid Sodium Bicarbonate ( NaHCO3​ ). Causality: Because 3-(3-Methoxypropoxy)-2-methylbenzoic acid is a weak acid, using a weak base like NaHCO3​ safely neutralizes it without the highly exothermic runaway reactions that strong bases (like NaOH ) would trigger.

Waste Disposal:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a sealed, labeled hazardous waste bin. Do not wash solid chemical down the sewer[7].

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO for biological assays), dispose of it in the designated non-halogenated organic waste carboy. If neutralized in an aqueous solution, ensure the final pH is between 6 and 8 before adding it to the aqueous waste stream[8].

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling procedures, integrating hazard assessment with emergency response.

G N1 1. Risk Assessment Verify Fume Hood & PPE N2 2. Dispensing Protocol Anti-static Transfer N1->N2 N3 Spill / Contamination Detected? N2->N3 N4 Emergency Protocol Neutralize (NaHCO3) & Verify pH N3->N4 Yes N5 3. Experimental Processing Dissolution / Reaction N3->N5 No N6 4. Waste Disposal Segregate Organic/Aqueous N4->N6 N5->N6

Operational workflow for handling 3-(3-Methoxypropoxy)-2-methylbenzoic acid.

References

  • [2] Zhike Biological. 3-(3-Methoxypropoxy)-2-methylbenzoic Acid Catalog. Available at:[Link]

  • [8] National Institute of Standards and Technology (NIST). SAFETY DATA SHEET - Benzoic Acid. Available at: [Link]

  • [7] New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. Available at:[Link]

  • [6] Durham Tech. Safety Data Sheet - Benzoic Acid. Available at:[Link]

Sources

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